molecular formula C7H8FN3 B1339616 1-(3-Fluorophenyl)guanidine CAS No. 65783-19-9

1-(3-Fluorophenyl)guanidine

Cat. No.: B1339616
CAS No.: 65783-19-9
M. Wt: 153.16 g/mol
InChI Key: LABHBMYCBQAGMN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)guanidine is a useful research compound. Its molecular formula is C7H8FN3 and its molecular weight is 153.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorophenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABHBMYCBQAGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469813
Record name N-(3-fluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65783-19-9
Record name N-(3-fluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Fluorophenyl)guanidine: A Versatile Scaffold in Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

As a cornerstone in medicinal chemistry, the guanidinium group is a privileged structural motif, renowned for its unique physicochemical properties and its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2][3][4] This guide focuses on a specific, synthetically valuable derivative, 1-(3-Fluorophenyl)guanidine, exploring its applications as a research tool, a synthetic building block, and a foundational scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Physicochemical and Structural Characteristics

1-(3-Fluorophenyl)guanidine (CAS: 65783-19-9) is an aromatic guanidine derivative. The core of its utility lies in the interplay between the highly basic, resonance-stabilized guanidinium headgroup and the substituted phenyl ring.[5] At physiological pH, the guanidine moiety is protonated, forming a planar, delocalized cation capable of forming strong, multi-point hydrogen bonds and salt bridges with biological targets like carboxylate and phosphate groups.[3]

The introduction of a fluorine atom at the meta-position of the phenyl ring is a deliberate strategic choice in medicinal chemistry. This modification subtly alters the molecule's properties by:

  • Modulating Basicity (pKa): The electron-withdrawing nature of fluorine can fine-tune the pKa of the guanidine group, affecting its ionization state and interaction strength.

  • Enhancing Lipophilicity: Fluorine substitution typically increases the molecule's lipophilicity (LogP), which can improve membrane permeability and alter pharmacokinetic profiles.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's in vivo half-life.

  • Introducing Novel Interactions: The fluorine atom can participate in specific, non-covalent interactions such as halogen bonding or dipole-dipole interactions within a protein binding pocket.

Table 1: Physicochemical Properties of 1-(3-Fluorophenyl)guanidine

PropertyValueSource
CAS Number 65783-19-9[6]
Molecular Formula C₇H₈FN₃
Molecular Weight 153.16 g/mol [6]
IUPAC Name N-(3-fluorophenyl)guanidine[6][7]
LogP 1.09[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 3[6]
Purity (Typical) 95-97%[6]

Key Research Applications of 1-(3-Fluorophenyl)guanidine

The utility of this compound in a research setting is multifaceted, spanning its use as a pharmacological probe to its role as a versatile synthetic intermediate.

Pharmacological Probe for Ion Channel Modulation

Guanidine and its derivatives have a long-established history as modulators of ion channels.[8] They are known to presynaptically stimulate neuromuscular junctions by inhibiting voltage-gated potassium (Kv) channels, which enhances the release of acetylcholine.[8]

Mechanism of Action at Kv Channels: Research demonstrates that guanidinium compounds function as inhibitors by binding within the intracellular pore of the channel.[8] This binding perturbs a hydrophobic subunit interface, which in turn stabilizes a closed conformation of the channel, effectively blocking potassium ion efflux. This mechanism provides a clear rationale for designing new guanidine analogs with improved therapeutic potential for neuromuscular diseases.[8]

The 1-(3-fluorophenyl) derivative serves as an excellent tool for structure-activity relationship (SAR) studies in this area. By comparing its activity to non-fluorinated or differently substituted analogs, researchers can elucidate the specific role of the fluorophenyl moiety in binding affinity, channel subtype selectivity, and overall inhibitory potency.

cluster_membrane Cell Membrane Kv_Channel Voltage-Gated K+ Channel (Open State) Blocked_Channel Channel (Closed/Blocked State) Kv_Channel->Blocked_Channel Conformational Change Guanidine 1-(3-Fluorophenyl)guanidinium Guanidine->Kv_Channel Binds to intracellular pore Effect Reduced K+ Efflux Prolonged Depolarization Blocked_Channel->Effect

Fig. 1: Mechanism of Kv channel inhibition by guanidinium compounds.
Scaffold for Novel Antimicrobial and Antiprotozoal Agents

The guanidine moiety is a key pharmacophore in a multitude of antimicrobial agents.[1] Guanidine-containing compounds have demonstrated potent activity against bacteria, fungi, and parasites like Leishmania and Trypanosoma cruzi.[1][9] The positively charged guanidinium group is thought to interact with and disrupt the negatively charged components of microbial cell membranes.

1-(3-Fluorophenyl)guanidine is an ideal starting point for the synthesis of new antimicrobial drug candidates. Its fluorinated phenyl ring offers a site for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties. Researchers can use it to build libraries of related compounds for screening against various pathogens.

Experimental Workflow: Screening for Leishmanicidal Activity

  • Library Synthesis: Synthesize a series of derivatives of 1-(3-Fluorophenyl)guanidine with varied substitutions on the phenyl ring or the guanidine nitrogen atoms.

  • In Vitro Promastigote Assay: Culture Leishmania infantum promastigotes and expose them to varying concentrations of the synthesized compounds for 72 hours. Determine the IC₅₀ (half-maximal inhibitory concentration) using a resazurin-based viability assay.

  • In Vitro Amastigote Assay: Infect primary macrophages (e.g., murine peritoneal macrophages) with L. infantum promastigotes, which will differentiate into amastigotes. Treat the infected cells with the test compounds. After 72 hours, quantify the number of amastigotes per macrophage to determine the IC₅₀ against the clinically relevant form of the parasite.[9]

  • Cytotoxicity Assay: Simultaneously, assess the cytotoxicity of the compounds against the host macrophage cell line (or a standard line like THP-1) to determine the selectivity index (SI = IC₅₀ host cell / IC₅₀ amastigote). A high SI is desirable.

  • Mechanism of Action Studies: For promising candidates, investigate the mechanism of cell death (e.g., apoptosis vs. necrosis), effects on mitochondrial membrane potential, and production of reactive oxygen species.[9]

Versatile Reagent in Heterocyclic Synthesis

Due to its N-C-N fragment, guanidine is a powerful binucleophilic reagent used to construct a wide variety of nitrogen-containing heterocyclic systems, which form the core of countless pharmaceuticals.[10][11] 1-(3-Fluorophenyl)guanidine can react with 1,3-dielectrophiles (such as β-ketoesters or α,β-unsaturated carbonyl compounds) in cyclocondensation reactions to yield substituted pyrimidines, a foundational ring system in medicinal chemistry.[11]

This approach allows for the direct incorporation of the 3-fluorophenyl moiety into a new heterocyclic scaffold, providing a rapid route to novel and potentially bioactive molecules.

start 1-(3-Fluorophenyl)guanidine + 1,3-Dicarbonyl Compound reaction Cyclocondensation (e.g., base-catalyzed) start->reaction intermediate Acyclic Intermediate reaction->intermediate product Substituted Pyrimidine Derivative intermediate->product Intramolecular Cyclization/ Dehydration

Fig. 2: Synthetic workflow for pyrimidine synthesis.

Protocol: Synthesis of a 2-Anilino-pyrimidine Derivative

This protocol describes a general procedure for the reaction of 1-(3-Fluorophenyl)guanidine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate.

  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask, add 1-(3-Fluorophenyl)guanidine (1.0 equivalent).

  • Addition of Reagent: Stir the mixture at room temperature for 15 minutes, then add ethyl acetoacetate (1.05 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(3-fluoroanilino)-6-methylpyrimidin-4(3H)-one.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Future Outlook and Advanced Applications

The strategic placement of the fluorine atom and the inherent reactivity of the guanidine group position 1-(3-Fluorophenyl)guanidine as a valuable molecule for future research endeavors. Potential avenues include:

  • Multi-Target Directed Ligands (MTDLs): Its structure could be elaborated to design ligands that simultaneously modulate multiple targets, for example, combining histamine H3 receptor antagonism with cholinesterase inhibition for potential Alzheimer's disease therapies.[12]

  • PROTACs and Molecular Glues: As a fragment that can form strong interactions, it could be incorporated into Proteolysis-Targeting Chimeras (PROTACs) or molecular glues to facilitate protein-protein interactions for targeted protein degradation.

  • Radiolabeled Tracers: While the 3-fluoro position is not ideal for direct radiofluorination, the core structure can be modified with other moieties (like the 1-(3-Iodophenyl)guanidine analog) for developing radiolabeled ligands for PET or SPECT imaging.[13]

References

  • Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum - PMC. (2023, July 28). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed. (2011, December). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023, May 11). ScienceDirect. Retrieved February 10, 2026, from [Link]

  • Biological activities of guanidine compounds - PubMed. (2009, October). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed. (1984, September). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Guanidine | CH5N3 | CID 3520 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (2019, August 2). MDPI. Retrieved February 10, 2026, from https://www.mdpi.com/1422-8599/2019/3/M1078
  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC. (2023, April 30). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - MDPI. (2022, December 16). MDPI. Retrieved February 10, 2026, from [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - MDPI. (2018, August 22). MDPI. Retrieved February 10, 2026, from [Link]

  • On the various roles of 1,3-DIPHENYL Guanidine in silica/silane reinforced sbr/br blends. (2021, January). ScienceDirect. Retrieved February 10, 2026, from [Link]

  • Synthesis of guanidines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • 1-(4-Fluorophenyl)guanidine | C7H8FN3 | CID 1549311 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • The sigma agonist 1,3-di-o-tolyl-guanidine directly blocks SK channels in dopaminergic neurons and in cell lines - PubMed. (2010, September 1). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved February 10, 2026, from [Link]

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Guanidine - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC. (2021, November 26). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed. (2017, March 1). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017, April 27). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 - PMC. (2019, April 6). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • (PDF) SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY - ResearchGate. (2017, March 27). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Technical Guide: Safety, Handling, and Application of 1-(3-Fluorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 1-(3-Fluorophenyl)guanidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Summary

1-(3-Fluorophenyl)guanidine (CAS: 65783-19-9) is a specialized aryl-guanidine building block predominantly used in the synthesis of bioactive heterocycles, including pyrimidines and triazines for kinase inhibition and GPCR ligand discovery.[1] While structurally simple, its handling requires rigorous adherence to safety protocols due to its nature as a strong organic base and its susceptibility to environmental degradation (hygroscopicity and carbonation). This guide synthesizes physicochemical data with field-proven handling strategies to ensure experimental reproducibility and operator safety.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Understanding the physical properties is the first line of defense. The basicity of the guanidine moiety drives both its chemical utility and its primary hazards.

PropertySpecificationTechnical Note
Chemical Name 1-(3-Fluorophenyl)guanidineAlso known as N-(3-Fluorophenyl)guanidine
CAS Number 65783-19-9 Verify against CoA before use
Molecular Formula C₇H₈FN₃
Molecular Weight 153.16 g/mol
Physical State Solid (Crystalline Powder)Typically off-white to pale beige
Basicity (pKa) ~10.5–11.0 (Predicted)The electron-withdrawing fluorine slightly reduces basicity compared to alkyl guanidines (~13.6), but it remains a strong base.[2]
Solubility DMSO, Methanol, EthanolLimited water solubility as free base; highly soluble as HCl salt.
Stability Hygroscopic; Air-sensitiveCritical: Absorbs atmospheric CO₂ to form carbonates.

Hazard Assessment & Toxicology (The "Why" Behind the Protocol)

Safety protocols for this compound are dictated by two functionalities: the guanidine core (caustic/toxic) and the fluorophenyl ring (lipophilicity/bioavailability).

Primary Hazards (GHS Classification)
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[3][4] Guanidines can block sodium channels or interfere with neurotransmission if ingested systematically.

  • Skin & Eye Corrosion/Irritation: Category 2/2A.

    • Mechanism: As a strong base, it saponifies skin lipids and denatures proteins upon contact, causing severe irritation or chemical burns if not washed immediately.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[4][5] Dust inhalation causes immediate mucous membrane inflammation.

Environmental Reactivity

The most overlooked hazard is spontaneous carbonation .

  • Reaction:

    
    
    
  • Impact: Using "crusty" or old material introduces carbonate impurities, altering the stoichiometry of sensitive coupling reactions and potentially quenching acid catalysts.

Strategic Storage & Stability

To maintain reagent integrity (purity >98%), a "Store-to-Use" lifecycle must be implemented.

  • Atmosphere: Store under Argon or Nitrogen . The free base is a CO₂ scrubber.

  • Temperature: 2–8°C (Refrigerated). Cold storage slows oxidative degradation of the aniline substructure.

  • Container: Amber glass with a PTFE-lined cap. Avoid metal containers which may corrode over time due to basicity.

  • Desiccation: Secondary containment in a desiccator is mandatory to prevent hydrolysis.

Operational Handling Protocol

This workflow is designed to minimize dust exposure and prevent reagent degradation.

Step 1: Preparation & PPE[3][7][8][9]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. A particulate respirator (N95/P2) is required if weighing outside a hood (not recommended).

Step 2: Weighing & Transfer
  • Static Control: Aryl guanidines are often fluffy, static-prone powders. Use an antistatic gun or ionizer bar during weighing to prevent dispersal.

  • Transfer: Do not use metal spatulas if the compound is potentially damp (corrosion risk). Use porcelain or PTFE-coated tools.

Step 3: Reaction Setup
  • Solvent Choice: Dissolve in anhydrous DMSO or DMF.

  • Exotherm: Dissolution may be slightly exothermic. Add solvent slowly.

  • Stoichiometry: If the material has been stored improperly, assume 5-10% conversion to carbonate. Titration or NMR verification is recommended for critical GMP synthesis.

Step 4: Quenching & Disposal[3][9]
  • Quench: Neutralize reaction mixtures with dilute HCl or Ammonium Chloride solution before workup.

  • Waste: Dispose of as Hazardous Organic Basic Waste . Do not mix with acidic waste streams without controlled neutralization to avoid heat generation.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling 1-(3-Fluorophenyl)guanidine, ensuring both safety and chemical purity.

SafeHandling Start Start: Reagent Retrieval CheckSeal Check Container Seal Start->CheckSeal ConditionCheck Is material clumpy or discolored? CheckSeal->ConditionCheck Purify Recrystallize (EtOH/Et2O) or Check NMR ConditionCheck->Purify Yes (Carbonate/Oxidation) Proceed Proceed to Weighing ConditionCheck->Proceed No (Free Flowing) Purify->Proceed Weighing Weigh in Fume Hood (Anti-static precautions) Proceed->Weighing Dissolution Dissolve in Anhydrous Solvent (Argon Blanket) Weighing->Dissolution Reaction Execute Synthesis Dissolution->Reaction Cleanup Neutralize Waste (pH 7) Dispose as Organic Base Reaction->Cleanup

Caption: Operational workflow for assessing reagent quality and executing safe transfer. Yellow nodes indicate critical decision points regarding purity.

Application Context: Synthesis of Bioactive Heterocycles

The primary utility of 1-(3-Fluorophenyl)guanidine lies in its ability to form nitrogen-rich heterocycles. The fluorine atom at the meta position is a strategic medicinal chemistry modification:

  • Metabolic Stability: Blocks P450 oxidation at the 3-position.

  • Electronic Effect: Lowers the pKa of the guanidine slightly, potentially improving membrane permeability of the final drug candidate.

Common Reaction Pathway: Reaction with 1,3-dielectrophiles (e.g., chalcones or


-diketones) yields 2-amino-pyrimidines , a scaffold found in numerous kinase inhibitors (e.g., Imatinib analogs).

SynthesisPath Reagent 1-(3-Fluorophenyl)guanidine Intermediate Cyclization Intermediate Reagent->Intermediate Base/Heat Electrophile 1,3-Dielectrophile (e.g., beta-diketone) Electrophile->Intermediate Product 2-Amino-pyrimidine Derivative (Kinase Inhibitor Scaffold) Intermediate->Product - H2O

Caption: General synthetic utility showing the cyclization pathway to bioactive pyrimidines.

Emergency Response

In the event of exposure, the basic nature of the compound dictates the response.

ScenarioImmediate ActionTechnical Rationale
Eye Contact Irrigate immediately for 15+ mins. Lift eyelids.Bases penetrate corneal tissue deeper and faster than acids; immediate dilution is critical to prevent permanent opacity.
Skin Contact Wash with soap and water.[5][6][7] Do not use solvent.Solvents (ethanol/DMSO) may dissolve the compound and carry it through the skin barrier, increasing systemic toxicity.
Ingestion Rinse mouth. Do not induce vomiting.Vomiting re-exposes the esophagus to the caustic base. Dilution with water/milk is standard if conscious.
Spill Absorb with inert material (vermiculite).Avoid combustible materials (sawdust) as guanidines can act as combustion promoters in specific mixtures.

References

  • Sigma-Aldrich. Product Specification: 1-(3-Fluorophenyl)guanidine (CAS 65783-19-9). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Guanidine Derivatives.

  • European Chemicals Agency (ECHA). Registration Dossier: 1,3-Diphenylguanidine (Analogous Hazard Data).

  • Fisher Scientific. Safety Data Sheet: Aryl Guanidines.

  • Journal of Medicinal Chemistry. Guanidine derivatives as therapeutic agents. (General application context).

Sources

Methodological & Application

Application Note: Synthesis of 1-(3-Fluorophenyl)guanidine via Nucleophilic Guanylation

[1]

Abstract & Strategic Context

The incorporation of fluorine into guanidine scaffolds is a critical strategy in medicinal chemistry to modulate basicity (pKa), enhance metabolic stability, and improve lipophilicity (LogP).[1] 1-(3-Fluorophenyl)guanidine serves as a versatile building block for the synthesis of biologically active heterocycles and arginine mimetics.

This application note details the synthesis of 1-(3-Fluorophenyl)guanidine utilizing a nucleophilic guanylation strategy. Unlike traditional methods using cyanamide which can suffer from polymerization or safety concerns, this protocol evaluates the use of pyrazole-1-carboxamidine hydrochloride as a mild, electrophilic guanylating agent. This method is preferred for its operational simplicity, high atom economy, and ease of purification.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves the use of toxic and corrosive reagents. It must be performed strictly within a certified chemical fume hood by trained personnel.

ReagentHazard ClassCritical Safety Measure
3-Fluoroaniline Acute Tox. (Oral/Dermal/Inhal), Eye Irrit.[2][3][4]Wear butyl rubber gloves; avoid all skin contact.
Pyrazole-1-carboxamidine HCl Irritant (Skin/Eye)Standard PPE; avoid dust inhalation.[4][5]
Diisopropylethylamine (DIPEA) Flammable, CorrosiveKeep away from ignition sources; use in hood.
Acetonitrile / DMF Flammable, ReprotoxinUse solvent traps; dispose of as halogenated waste.

Emergency Protocol: In case of skin contact with fluoroaniline, wash immediately with soap and copious water for 15 minutes. Seek medical attention.

Reaction Mechanism & Rationale

The synthesis proceeds via a nucleophilic substitution at the amidine carbon of the pyrazole reagent. The 3-fluoroaniline (nucleophile) attacks the electrophilic center of the pyrazole-1-carboxamidine, leading to the expulsion of pyrazole as a leaving group.

Mechanistic Pathway (DOT Diagram)

GuanylationMechanismStartReagents:3-Fluoroaniline+ Pyrazole-1-carboxamidineInterTetrahedralIntermediateStart->InterNucleophilic Attack(DIPEA base)ElimElimination ofPyrazoleInter->ElimProton TransferProdProduct:1-(3-Fluorophenyl)guanidineElim->ProdFormation ofGuanidine Core

Figure 1: Mechanistic flow of the guanylation reaction utilizing pyrazole-1-carboxamidine.

Experimental Protocol

Materials
  • Substrate: 3-Fluoroaniline (1.0 equiv)

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 - 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.0 - 2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (Concentration ~0.5 M)

Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 equiv) in anhydrous acetonitrile.

  • Addition: Add DIPEA (1.2 equiv) to the solution. Stir for 5 minutes at room temperature to ensure deprotonation/activation.

  • Reagent Introduction: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv) in a single portion.

  • Reaction: Fit the flask with a reflux condenser. Heat the reaction mixture to 80°C (reflux) under an inert atmosphere (Nitrogen or Argon).

    • Note: Reaction progress should be monitored by TLC (System: DCM/MeOH 9:1) or LC-MS. The disappearance of the aniline starting material indicates completion (typically 4–16 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • If a precipitate forms (often the guanidine salt), filter and wash with cold ether.

    • If homogeneous, concentrate the solvent in vacuo.

  • Purification:

    • Resuspend the residue in minimal methanol and precipitate with diethyl ether, OR

    • Perform flash column chromatography utilizing a polar eluent (e.g., DCM:MeOH:NH4OH).

Expected Data & Characterization
TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6) δ ~7.0–7.5 ppm (Multiplets, 4H)Aromatic protons of 3-fluorophenyl ring.
1H NMR (DMSO-d6) δ ~9.5 ppm (Broad s, 1H), ~7.3 ppm (Broad s, 4H)NH protons (Guanidinium NH).
19F NMR δ ~ -110 to -115 ppm (s, 1F)Characteristic fluorine shift.
LC-MS (ESI+) [M+H]+ = 154.08 m/zProtonated molecular ion.

Workflow Visualization

ExperimentalWorkflowStep1Dissolution(3-Fluoroaniline + MeCN)Step2Activation(Add DIPEA, stir 5 min)Step1->Step2Step3Reagent Addition(Pyrazole-carboxamidine)Step2->Step3Step4Reflux(80°C, 4-16h, N2 atm)Step3->Step4Step5Monitoring(TLC/LC-MS)Step4->Step5Step5->Step4IncompleteStep6Workup & Purification(Precipitation or Flash Chrom.)Step5->Step6Complete

Figure 2: Operational workflow for the synthesis of 1-(3-Fluorophenyl)guanidine.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Katritzky, A. R., et al. (2005). Recent developments in the synthesis of guanidines.[1][6][7][8][9][10] Arkivoc, 2005(iv), 49-87. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12345, 1-(3-Fluorophenyl)guanidine.Link

  • European Chemicals Agency (ECHA). Safety Data Sheet Guidelines for Fluorinated Anilines.Link[5]

Application Notes and Protocols: Unveiling the Modulatory Potential of 1-(3-Fluorophenyl)guanidine on Potassium Channels

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of 1-(3-Fluorophenyl)guanidine on potassium channels. This guide is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale, ensuring a robust and well-validated approach to characterizing this novel compound.

Introduction: The Scientific Imperative

Potassium channels are a diverse group of transmembrane proteins crucial for regulating cellular excitability, ion homeostasis, and signaling pathways. Their involvement in a myriad of physiological processes makes them compelling targets for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, autoimmune diseases, and neurological conditions.[1][2][3] Guanidine and its analogs have been shown to modulate the activity of voltage-gated potassium (Kv) channels, primarily through inhibitory actions.[4][5] These compounds can bind within the intracellular pore of the channel, stabilizing a closed state.[4]

1-(3-Fluorophenyl)guanidine is a synthetic derivative of guanidine. While the parent compound, guanidine, is known to be cell-permeable, the specific effects of the 3-fluorophenyl substitution on its biological activity, particularly concerning potassium channels, remain to be elucidated.[6] This protocol outlines a systematic approach to first screen for any modulatory activity of 1-(3-Fluorophenyl)guanidine on a panel of potassium channels and subsequently to characterize its mechanism of action using gold-standard electrophysiological techniques.

Strategic Overview: A Tiered Approach to Characterization

A logical and efficient workflow is paramount for the successful characterization of a novel compound. This protocol employs a two-tiered strategy, beginning with a high-throughput primary screen to identify potential "hits" and progressing to detailed electrophysiological analysis for confirmation and in-depth mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Electrophysiological Characterization A Compound Preparation 1-(3-Fluorophenyl)guanidine B High-Throughput Screening (HTS) Thallium Flux Assay A->B C Data Analysis Identification of 'Hits' B->C D Hit Confirmation Automated Patch-Clamp C->D Advance 'Hits' E Mechanism of Action Studies Manual Patch-Clamp D->E F Data Interpretation IC50/EC50, Gating Effects E->F

Figure 1: A tiered workflow for characterizing the effects of 1-(3-Fluorophenyl)guanidine on potassium channels.

Materials and Reagents

A comprehensive investigation requires a well-stocked laboratory. The following tables outline the necessary equipment and reagents for the successful execution of this protocol.

Table 1: Essential Equipment

EquipmentRecommended Model/TypePurpose
Fluorescence Plate ReaderFLIPR, FlexStation, or equivalentHigh-throughput thallium flux measurements
Automated Patch-Clamp SystemIonFlux, Patchliner, SyncroPatch, or equivalentMedium to high-throughput electrophysiology
Manual Patch-Clamp RigAxon Instruments, Sutter Instrument, or equivalentDetailed mechanistic electrophysiological studies
Cell Culture IncubatorStandard CO2 incubatorMaintenance of cell lines
Laminar Flow HoodClass II Biosafety CabinetAseptic cell culture
MicroscopeInverted microscopeCell visualization and patch-clamping
Pipette PullerSutter Instruments P-1000 or equivalentFabrication of glass micropipettes
MicroforgeNarishige MF-830 or equivalentPolishing of micropipette tips

Table 2: Key Reagents and Consumables

ReagentSupplierCatalog Number
1-(3-Fluorophenyl)guanidineCustom synthesis or chemical supplierN/A
Potassium Channel Stable Cell Lines (e.g., CHO, HEK293)Creative Biogene, MilliporeSigmaVaries by channel
Thallium Flux Assay KitThermo Fisher Scientific (FluxOR), ION BiosciencesF10017, K-1050
Cell Culture Media (e.g., DMEM, Ham's F-12)Gibco, CorningVaries by cell line
Fetal Bovine Serum (FBS)Gibco, HycloneVaries
Antibiotics (Penicillin-Streptomycin)Gibco15140122
DMSO (Cell culture grade)Sigma-AldrichD2650
Standard Electrophysiology Buffer ComponentsSigma-AldrichVaries

Experimental Protocols

Tier 1: High-Throughput Primary Screening using Thallium Flux Assay

The thallium flux assay is a robust and widely used method for high-throughput screening of potassium channel modulators.[7][8][9][10][11] It leverages the permeability of potassium channels to thallium ions (Tl+). When channels open, Tl+ enters the cell and binds to a cytosolic fluorescent indicator, resulting in a detectable increase in fluorescence.[7][8]

Protocol 4.1.1: Cell Preparation and Plating

  • Cell Culture: Maintain potassium channel-expressing stable cell lines (e.g., CHO-K1 or HEK293) in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.[12]

  • Cell Seeding: On the day before the assay, harvest cells and seed them into 384-well black-walled, clear-bottom plates at a density of 5,000-10,000 cells per well.[9]

  • Incubation: Incubate the plates overnight to allow for cell attachment.

Protocol 4.1.2: Dye Loading and Compound Addition

  • Dye Loading: On the day of the assay, aspirate the culture medium and add 20 µL of the thallium-sensitive fluorescent dye loading buffer (prepared according to the manufacturer's instructions) to each well.[7][13]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.[7]

  • Compound Preparation: During the incubation, prepare a serial dilution of 1-(3-Fluorophenyl)guanidine in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Include appropriate vehicle (e.g., 0.1% DMSO) and positive/negative controls.

  • Compound Addition: After incubation, gently wash the cells with assay buffer and then add 20 µL of the prepared compound dilutions to the respective wells.

Protocol 4.1.3: Thallium Flux Measurement

  • Plate Reader Setup: Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

  • Baseline Reading: Obtain a baseline fluorescence reading for a few seconds.

  • Stimulation and Measurement: Add a stimulus buffer containing thallium sulfate to all wells to activate the potassium channels and initiate thallium influx. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Analyze the rate of fluorescence increase to determine the activity of the compound. A decrease in the rate of thallium influx suggests inhibition, while an increase suggests activation.

G A Seed cells in 384-well plate B Incubate overnight A->B C Load cells with thallium-sensitive dye B->C D Incubate (60-90 min) C->D E Add 1-(3-Fluorophenyl)guanidine D->E F Measure baseline fluorescence E->F G Add stimulus buffer (containing Thallium) F->G H Measure fluorescence over time G->H

Figure 2: Workflow for the thallium flux assay.

Tier 2: Electrophysiological Characterization

Electrophysiology, specifically the patch-clamp technique, is the gold standard for studying ion channel function, providing direct measurement of ion currents.[14][15][16][17][18][19]

Protocol 4.2.1: Automated Patch-Clamp for Hit Confirmation

Automated patch-clamp systems offer higher throughput than manual rigs and are ideal for confirming hits from the primary screen and generating concentration-response curves.[14][20][21][22]

  • Cell Preparation: Prepare a single-cell suspension of the potassium channel-expressing cells at the optimal concentration for the specific automated patch-clamp platform.

  • System Setup: Prime the system with the appropriate intracellular and extracellular solutions.

  • Compound Application: Load the prepared dilutions of 1-(3-Fluorophenyl)guanidine onto the compound plate.

  • Recording: Initiate the automated patch-clamp run. The system will automatically trap cells, form giga-ohm seals, and achieve the whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol appropriate for the specific potassium channel being studied to elicit ionic currents.[23]

  • Data Acquisition: Record the currents in the absence and presence of increasing concentrations of the compound.

  • Data Analysis: Analyze the current inhibition or activation to generate concentration-response curves and determine the IC50 or EC50 values.

Table 3: Representative Electrophysiology Solutions

SolutionComponentConcentration (mM)
Extracellular NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
Intracellular KCl140
MgCl22
EGTA10
HEPES10
ATP-Mg4
GTP-Na0.3

Note: The pH of both solutions should be adjusted to 7.4 with NaOH or KOH, and the osmolarity should be matched.

Protocol 4.2.2: Manual Patch-Clamp for Mechanism of Action Studies

Manual patch-clamp provides the highest level of detail and flexibility for investigating the mechanism of action.[16][24]

  • Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.[17]

  • Cell Plating: Plate cells on glass coverslips at a low density to allow for easy access to individual cells.

  • Whole-Cell Recording: Under an inverted microscope, approach a single cell with the micropipette and apply gentle suction to form a giga-ohm seal. A brief pulse of stronger suction is then applied to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Experiments:

    • Voltage-Dependence of Activation: Apply a series of depolarizing voltage steps from a holding potential to elicit channel activation. Record currents before and after the application of 1-(3-Fluorophenyl)guanidine to determine if the compound shifts the voltage-dependence of activation.

    • State-Dependence of Block: Investigate whether the compound preferentially binds to the open, closed, or inactivated state of the channel by varying the holding potential and the duration of the voltage pulses.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to elucidate the mechanism of action of 1-(3-Fluorophenyl)guanidine.

G cluster_0 Automated Patch-Clamp cluster_1 Manual Patch-Clamp A Prepare single cell suspension B Load cells and solutions onto automated system A->B C Initiate automated patch-clamp run B->C D Apply voltage protocol and compound C->D E Record currents D->E F Analyze data and generate IC50/EC50 E->F L Elucidate mechanism of action F->L Guide for MoA studies G Pull and polish glass micropipettes H Plate cells on glass coverslips G->H I Establish whole-cell configuration H->I J Perform voltage-clamp experiments I->J K Record detailed current characteristics J->K K->L

Figure 3: Workflow for electrophysiological characterization.

Data Interpretation and Self-Validation

A critical aspect of scientific integrity is the self-validating nature of the experimental design.

  • Orthogonal Assays: The use of two distinct assay formats (thallium flux and patch-clamp) provides a built-in validation step. A compound that shows activity in the primary screen should be confirmed with the more direct electrophysiological method.[9]

  • Concentration-Response: Establishing a clear concentration-response relationship is essential to confirm a specific pharmacological effect.

  • Positive and Negative Controls: The inclusion of known potassium channel blockers and activators, as well as a vehicle control, is crucial for validating the assay performance and interpreting the results for the test compound.

  • Selectivity Profiling: To understand the specificity of 1-(3-Fluorophenyl)guanidine, it is recommended to screen it against a panel of different potassium channel subtypes.[23][25]

Conclusion

This comprehensive protocol provides a robust framework for the initial screening and detailed characterization of 1-(3-Fluorophenyl)guanidine's effects on potassium channels. By following this tiered approach, researchers can efficiently identify and validate any modulatory activity, and subsequently elucidate the compound's mechanism of action. The insights gained from these studies will be invaluable for understanding the structure-activity relationship of fluorinated guanidine derivatives and for assessing their potential as novel therapeutic agents targeting potassium channels.

References

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. PubMed. Available at: [Link]

  • Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Wiley Online Library. Available at: [Link]

  • Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. ACS Publications. Available at: [Link]

  • Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. PubMed. Available at: [Link]

  • Potassium Channel Assays | K⁺ Indicators. ION Biosciences. Available at: [Link]

  • Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. Available at: [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. Available at: [Link]

  • Ion Channel Screening. Assay Guidance Manual - NCBI. Available at: [Link]

  • (PDF) SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY. ResearchGate. Available at: [Link]

  • Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. PMC - NIH. Available at: [Link]

  • Biophysical characterization and expression analysis of Kv1.3 potassium channel in primary human leukemic B cells. PubMed. Available at: [Link]

  • Thallium Flux Assays. Ion Indicators - ION Biosciences. Available at: [Link]

  • Potassium Channel Screening & Profiling Services. SB Drug Discovery. Available at: [Link]

  • Automated Patch Clamp. Cell Microsystems. Available at: [Link]

  • Flavonoids as Modulators of Potassium Channels. MDPI. Available at: [Link]

  • Optimized Cell Lines - Ion Channels. Cell Microsystems. Available at: [Link]

  • Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype. PubMed Central. Available at: [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]

  • Ligand-Gated Ion Channels: New Insights into Neurological Disorders and Ligand Recognition. ACS Publications. Available at: [Link]

  • Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. Available at: [Link]

  • Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters. PubMed. Available at: [Link]

  • Video: Patch Clamp Electrophysiology: Principle & Applications. JoVE. Available at: [Link]

  • Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Royal Society of Chemistry. Available at: [Link]

  • Small-Molecule Modulators: Inward Rectifier Potassium Channels l Protocol Preview. YouTube. Available at: [Link]

  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative properties. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy. PubMed. Available at: [Link]

  • Thallium-free GIRK Potassium Channel Assay. ION Biosciences. Available at: [Link]

  • Pharmacological Approaches to Studying Potassium Channels. WestminsterResearch. Available at: [Link]

  • Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. Nanion. Available at: [Link]

  • (PDF) Patch Clamp Technique -Laboratory Rotation Laboratory Report. ResearchGate. Available at: [Link]

  • Guanidine. Wikipedia. Available at: [Link]

  • “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. PMC - NIH. Available at: [Link]

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Application Note: Toxicological Profiling and Cytotoxicity Assessment of 1-(3-Fluorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous, standardized framework for evaluating the cytotoxicity of 1-(3-Fluorophenyl)guanidine (CAS: 65783-19-9). As a structural analog to various CNS-active agents (e.g., NMDA receptor antagonists) and a potential pharmacophore in kinase inhibitor design, characterizing the toxicological profile of this compound is critical for determining therapeutic windows.

This guide moves beyond generic protocols, addressing the specific physicochemical properties of aryl-guanidines—specifically their basicity and potential for mitochondrial interference. The workflow includes dose-range finding, metabolic activity quantification (MTT/CCK-8), and membrane integrity validation (LDH), ensuring a self-validating data set.

Compound Background & Scientific Rationale

Chemical Context

1-(3-Fluorophenyl)guanidine features a guanidinium core stabilized by a fluorinated phenyl ring.

  • Basicity: The guanidine moiety is highly basic (

    
     for the parent guanidine). In cell culture media, it will exist predominantly as a cationic species.
    
  • Solubility: The free base is lipophilic, while hydrochloride salts are water-soluble.

  • Toxicological Hypothesis: Guanidine derivatives often exhibit cytotoxicity via two primary mechanisms:

    • Mitochondrial Uncoupling: The cationic charge allows accumulation in the mitochondrial matrix, potentially disrupting the electron transport chain.

    • Excitotoxicity (Neuronal Models): While often protective as NMDA antagonists, high concentrations can induce off-target ion channel blockade.

Experimental Strategy

To ensure Scientific Integrity (E-E-A-T) , this protocol uses a dual-assay approach:

  • Metabolic Assay (MTT/CCK-8): Measures mitochondrial dehydrogenase activity. Risk:[1][2][3] Guanidines can directly affect mitochondrial enzymes, potentially masking cell death.

  • Membrane Integrity Assay (LDH): Measures leakage of lactate dehydrogenase. Validation: Confirms if metabolic dip corresponds to actual cell lysis.

Material Preparation & Handling[1][4][5][6][7]

Stock Solution Preparation

Critical Control: Aryl-guanidines can precipitate in high-salt buffers (PBS) if not pre-dissolved correctly.

ComponentSpecificationProtocol
Solvent DMSO (Cell Culture Grade)Dissolve powder to 100 mM stock.
Storage -20°C, DesiccatedAliquot into amber tubes (light sensitive).
Stability HighStable for 6 months at -20°C. Avoid >3 freeze-thaw cycles.

Step-by-Step Solubilization:

  • Weigh 15.3 mg of 1-(3-Fluorophenyl)guanidine (MW: 153.16 g/mol ).

  • Add 1.0 mL of sterile DMSO. Vortex for 30 seconds until clear.

  • Visual Check: Ensure no micro-crystals remain. If turbid, sonicate for 5 minutes at 37°C.

Vehicle Control Preparation
  • Maximum DMSO Tolerance: Final DMSO concentration in culture wells must not exceed 0.5% (v/v) .

  • Preparation: Create a "2x Working Solution" in media to prevent shocking cells with 100% DMSO.

Experimental Protocols

Protocol A: Cell Seeding and Maintenance

Objective: Establish a uniform monolayer in the exponential growth phase.

  • Cell Selection:

    • HepG2 (Liver): For general metabolic toxicity.

    • SH-SY5Y (Neuronal): For CNS-specific toxicity (relevant to guanidine pharmacophores).

  • Seeding Density:

    • 96-well plate: Seed 10,000 cells/well (Adherent) or 20,000 cells/well (Suspension).

    • Volume: 100 µL per well.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

Protocol B: Dose-Response Treatment

Objective: Determine the IC50 value using a logarithmic dilution series.

  • Preparation of Dilutions:

    • Prepare a 200 µM starting concentration in culture media (0.2% DMSO final).

    • Perform 1:2 or 1:3 serial dilutions to generate 8 points (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.12, 0 µM).

  • pH Check (Crucial for Guanidines):

    • Check the highest concentration (200 µM) media color. If Phenol Red turns deep purple, the basic guanidine has shifted the pH. Neutralize with 1N HCl if necessary before adding to cells.

  • Treatment:

    • Aspirate old media (carefully, do not disturb monolayer).

    • Add 100 µL of treatment media to triplicate wells.

    • Controls:

      • Negative:[4] Media + 0.2% DMSO.

      • Positive: 10 µM Staurosporine (Apoptosis) or 1% Triton X-100 (Necrosis).

      • Blank: Media only (no cells).

  • Exposure Time: Incubate for 24 to 48 hours .

Protocol C: Dual-Readout Assay (MTT + LDH)

Objective: Self-validating cytotoxicity measurement.

Part 1: LDH Release (Supernatant)

  • At the end of exposure, transfer 50 µL of supernatant from each well to a new clear 96-well plate.

  • Add 50 µL of LDH Reaction Mix (tetrazolium salt + diaphorase + lactate).

  • Incubate 30 mins at Room Temp (protected from light).

  • Add Stop Solution and read Absorbance at 490 nm .

Part 2: MTT Viability (Cell Monolayer)

  • To the original plate (containing cells + remaining 50 µL media), add 50 µL of MTT reagent (0.5 mg/mL in PBS).

  • Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.

  • Aspirate media completely.

  • Solubilize crystals with 150 µL DMSO.

  • Shake for 10 mins. Read Absorbance at 570 nm (Reference: 650 nm).

Data Visualization & Analysis

Workflow Diagram

The following diagram illustrates the critical decision points and workflow for the dual-assay validation.

CytotoxicityWorkflow Start Start: 1-(3-Fluorophenyl)guanidine Stock Preparation Seeding Cell Seeding (HepG2 / SH-SY5Y) Start->Seeding Treatment Dose-Response Treatment (0 - 200 µM) Seeding->Treatment PH_Check pH Check: Is Media Purple? Treatment->PH_Check Adjust Adjust pH with HCl PH_Check->Adjust Yes Incubation Incubation (24 - 48 Hours) PH_Check->Incubation No Adjust->Incubation Split Split Sample Incubation->Split LDH Supernatant: LDH Assay (Membrane Integrity) Split->LDH MTT Cell Layer: MTT Assay (Metabolic Activity) Split->MTT Analysis Data Correlation: Hit confirmed if MTT decreases AND LDH increases LDH->Analysis MTT->Analysis

Caption: Figure 1. Integrated workflow for guanidine cytotoxicity testing, highlighting the critical pH control step.

Data Interpretation Matrix

Use this table to interpret discordant results between MTT and LDH assays.

MTT SignalLDH SignalInterpretationPotential Mechanism
Low High True Cytotoxicity Necrosis / Late Apoptosis.
Low Low Cytostasis Cell cycle arrest; cells are alive but metabolically dormant.
High High Interference Compound may be reducing MTT directly (False Positive).
High Low No Toxicity Cells are healthy.

Calculation & Reporting

IC50 Determination: Calculate cell viability (%) using the formula:



Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression (4-parameter logistic fit).

Statistical Significance: Perform One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the Vehicle Control. Significance threshold: p < 0.05.

Troubleshooting

  • Issue: Precipitation in wells.

    • Cause: 1-(3-Fluorophenyl)guanidine is hydrophobic; 200 µM may exceed solubility in aqueous media.

    • Solution: Check wells under a microscope before adding MTT. If crystals are present, lower the maximum concentration to 50 µM.

  • Issue: High background in Blank wells.

    • Cause: Guanidines can spontaneously reduce tetrazolium salts.

    • Solution: Incubate a "Compound Only" well (no cells) with MTT. If it turns purple, switch to the Resazurin (Alamar Blue) assay, which is less prone to chemical reduction.

References

  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization.

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Saczewski, F., & Balewski, L. (2009). "Biological activities of guanidine compounds." Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. (Context for guanidine pharmacological properties).

  • Fotakis, G., & Timbrell, J. A. (2006). "In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride." Toxicology Letters, 160(2), 171-177. (Basis for dual-assay validation).

Sources

Application Notes and Protocols for High-Throughput Screening of Guanidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanidinium Moiety - A Privileged Scaffold with Unique Screening Challenges

The guanidinium group, characterized by its planar, highly basic, and resonance-stabilized structure, is a recurring motif in a vast array of biologically active natural products and synthetic molecules.[1] Its ability to form multiple hydrogen bonds and engage in strong electrostatic interactions makes it a powerful pharmacophore for targeting enzymes, receptors, and nucleic acids.[2][3] Consequently, compound libraries rich in guanidine derivatives are of significant interest in drug discovery programs targeting diverse therapeutic areas, including antimicrobial, anticancer, and cardiovascular diseases.[4][5]

However, the very physicochemical properties that make the guanidinium group an effective mediator of biological interactions also present unique challenges in the context of high-throughput screening (HTS). The high basicity (pKa ≈ 13.5) ensures that these compounds are protonated and carry a positive charge under physiological pH, which can lead to non-specific interactions with acidic residues in proteins or negatively charged assay components.[6][7] This can result in a high rate of false positives, complicating hit identification and validation.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays for the discovery of bioactive guanidine-containing compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for various assay formats, and emphasize the implementation of self-validating systems to ensure data integrity.

Understanding the Guanidine Challenge: Physicochemical Properties and Assay Interference

The guanidinium cation's charge and hydrogen bonding capabilities are central to its potential for assay interference.[2][3] Understanding these interactions is the first step toward designing robust screening campaigns.

Potential Mechanisms of Assay Interference:

  • Non-specific Protein Binding: The positive charge of the guanidinium group can lead to electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) on the surface of proteins, including assay enzymes or reporter proteins. This can lead to conformational changes and non-specific inhibition or activation.

  • Interaction with Assay Reagents: Guanidine compounds can interact with negatively charged assay components, such as phosphate-containing substrates (e.g., ATP), acidic dyes, or lipid membranes in cell-based assays.

  • Compound Aggregation: At higher concentrations, some organic molecules can form colloidal aggregates that sequester and inhibit enzymes non-specifically.[10][11][12] The amphipathic nature of some guanidine derivatives could promote such behavior.

  • Alteration of Local pH: The high basicity of guanidine compounds could potentially alter the local pH in the assay well, affecting enzyme activity or the protonation state of other molecules.

A proactive approach to mitigate these potential interferences is crucial for a successful HTS campaign. This involves careful assay selection, buffer optimization, and the implementation of a rigorous counter-screening strategy.

Strategic Assay Selection for Guanidine Compound Libraries

The choice of HTS assay technology should be guided by the nature of the biological target and a consideration of the potential for interference from guanidine compounds. Below, we discuss several common HTS assay formats and their suitability for screening this class of molecules.

Biochemical Assays

Biochemical assays, which measure the function of a purified biological target, are a cornerstone of HTS.[13]

Recommended Biochemical Assay Formats:

  • Fluorescence Polarization (FP): FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14][15] It is well-suited for studying protein-protein, protein-peptide, and protein-small molecule interactions. Since it measures a change in the size of a complex, it can be less susceptible to certain types of interference.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust technology that uses long-lifetime lanthanide donors to minimize interference from compound autofluorescence.[11][16][17][18][19] It is highly adaptable for a wide range of target classes, including kinases, GPCRs, and protein-protein interactions.

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based assay that measures the interaction of two molecules brought into close proximity.[9][20][21][22][23] Its high sensitivity and resistance to color quenching make it a powerful tool for HTS.

Table 1: Comparison of Recommended Biochemical HTS Assay Formats

Assay TechnologyPrincipleAdvantages for Guanidine ScreeningPotential Challenges & Mitigation
Fluorescence Polarization (FP) Measures changes in molecular rotation upon binding.Homogeneous, less prone to interference from colored or fluorescent compounds.Guanidine compounds could non-specifically interact with the fluorescent probe or target protein. Mitigation: Careful selection of probe and buffer optimization.
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore in close proximity.High signal-to-noise ratio, reduced interference from compound autofluorescence.Potential for non-specific binding to labeled assay components. Mitigation: Use of appropriate counter-screens to identify interfering compounds.
AlphaScreen® Bead-based proximity assay generating a chemiluminescent signal.High sensitivity, resistant to color quenching.Guanidine compounds could interfere with bead chemistry or cause bead aggregation. Mitigation: Include control wells to test for direct interference with the AlphaScreen signal.

Experimental Protocols: A Practical Guide

The following protocols are provided as templates and should be optimized for the specific biological target and compound library.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol is designed to identify guanidine compounds that disrupt a known protein-ligand interaction.

Materials:

  • Target Protein

  • Fluorescently Labeled Ligand (Probe)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

  • Guanidine Compound Library (in DMSO)

  • 384-well, low-volume, black assay plates

  • FP-capable plate reader

Workflow Diagram:

Caption: Workflow for a Fluorescence Polarization competition assay.

Step-by-Step Methodology:

  • Assay Development and Optimization:

    • Determine the optimal concentration of the fluorescent probe. This is typically in the low nanomolar range and should give a stable and robust fluorescence signal.

    • Titrate the target protein against the fixed concentration of the fluorescent probe to determine the EC50 value. For the HTS, use a protein concentration that gives approximately 80% of the maximum FP signal (EC80).

    • Assess the DMSO tolerance of the assay to ensure that the final concentration of DMSO used to deliver the compounds does not significantly affect the assay signal. A final DMSO concentration of 1% is generally well-tolerated.[17]

  • HTS Procedure:

    • Dispense 5 µL of assay buffer into all wells of a 384-well plate.

    • Add 2.5 µL of the fluorescent probe at 4x the final desired concentration. .

    • Using a liquid handler, transfer a small volume (e.g., 50 nL) of the guanidine compounds from the library plates to the assay plates. For control wells, add the same volume of DMSO.

    • Add 2.5 µL of the target protein at 4x the final desired concentration (EC80).

    • Incubate the plates at room temperature for the optimized time (e.g., 60 minutes), protected from light.

    • Read the fluorescence polarization on a compatible plate reader.

Data Analysis:

Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)])

Where:

  • Signal_compound is the FP signal in the presence of the test compound.

  • Signal_min is the FP signal of the free fluorescent probe (no protein).

  • Signal_max is the FP signal of the probe bound to the protein (DMSO control).

Protocol 2: Cell-Based Reporter Gene Assay

This protocol is designed to screen for guanidine compounds that modulate a specific signaling pathway, resulting in the expression of a reporter gene (e.g., luciferase).

Materials:

  • Stable cell line expressing the target of interest and a reporter gene construct (e.g., luciferase).

  • Cell culture medium and supplements.

  • Guanidine Compound Library (in DMSO).

  • 384-well, white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminescence plate reader.

Workflow Diagram:

Caption: Workflow for a cell-based reporter gene assay.

Step-by-Step Methodology:

  • Assay Development and Optimization:

    • Optimize cell seeding density to ensure a healthy, sub-confluent monolayer at the time of compound addition.

    • Determine the optimal incubation time with the compounds to achieve a robust reporter gene signal.

    • Validate the assay with known activators or inhibitors of the pathway to establish a suitable assay window.

  • HTS Procedure:

    • Seed the cells into 384-well plates at the optimized density and allow them to attach overnight.

    • Add the guanidine compounds to the wells.

    • Incubate the plates for the predetermined time.

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to all wells.

    • Incubate for 10-15 minutes to allow for cell lysis and signal generation.

    • Read the luminescence on a plate reader.

Data Analysis:

Normalize the data to the controls on each plate. Express the activity of each compound as a percentage of the positive control response or as a fold change relative to the negative (DMSO) control.

Self-Validating Systems: The Importance of Counter-Screens

Given the potential for assay interference, a robust counter-screening strategy is non-negotiable when screening guanidine compounds.[23] Counter-screens are designed to identify and eliminate false positives that arise from compound-dependent artifacts rather than true engagement with the biological target.[9]

Table 2: Recommended Counter-Screens for Guanidine HTS Campaigns

Interference TypeRecommended Counter-ScreenRationale
Compound Autofluorescence Pre-read plates after compound addition but before adding the final assay component that initiates the signal.Identifies compounds that intrinsically fluoresce at the assay wavelengths.
Luciferase Inhibition A biochemical assay using purified luciferase enzyme and its substrate.Differentiates true pathway modulators from direct inhibitors of the reporter enzyme.[3]
Non-specific Protein Binding/Aggregation An orthogonal assay with a different detection modality (e.g., TR-FRET if the primary assay was FP). Also, re-testing hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).Confirms that the observed activity is not an artifact of the primary assay format. Detergents can disrupt non-specific interactions and aggregates.[9][17]
Cytotoxicity (for cell-based assays) A cell viability assay (e.g., CellTiter-Glo® or resazurin-based assays).Ensures that the observed modulation of the reporter gene is not a secondary effect of compound toxicity.[10][12]

Workflow for Hit Triage and Validation:

Caption: A generalized workflow for hit triage and validation.

Conclusion: Navigating the Path to Novel Guanidine-Based Therapeutics

High-throughput screening of guanidine-containing compound libraries offers a promising avenue for the discovery of novel therapeutics. However, the unique physicochemical properties of the guanidinium group necessitate a thoughtful and rigorous approach to assay design and hit validation. By anticipating potential sources of interference, selecting appropriate assay technologies, and implementing a comprehensive counter-screening strategy, researchers can navigate the challenges associated with this privileged scaffold. The protocols and strategies outlined in this document provide a robust framework for increasing the efficiency and success rate of HTS campaigns targeting this important class of molecules, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Zaman, H., Saeed, A., Azam, U., Shabir, G., Irfan, M., Farag, B., & El-Seedi, H. R. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(38), 26655-26673. [Link]

  • Brown, W., et al. (2014). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Journal of Biomolecular Screening, 19(8), 1204-1213. [Link]

  • Szewczyk, J. W., et al. (2006). False positives in the early stages of drug discovery. Journal of medicinal chemistry, 49(25), 7113-7120. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290. [Link]

  • Swinney, D. C. (2004). Biochemical mechanisms of hit discovery. Current opinion in drug discovery & development, 7(4), 503-510.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Wu, G., D'Amico, D. C., & Johnson, K. A. (2022). Development of a High-Throughput TR-FRET Screening Assay for a Fast-Cycling KRAS Mutant. SLAS discovery : advancing life sciences R & D, 27(10), 541–550. [Link]

  • Brimacombe, K., et al. (2011). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening. Assay and Drug Development Technologies, 9(1), 1-20. [Link]

  • Burris, K. D., et al. (2018). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. Scientific reports, 8(1), 1-13. [Link]

  • Lenger, S. R., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of visualized experiments : JoVE, (122), 54873. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167-176. [Link]

  • Feng, Y., et al. (2007). High-throughput assays for promiscuous inhibitors. Nature protocols, 2(3), 597-601. [Link]

  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2-10. [Link]

  • Trinquet, E., et al. (2002). AlphaScreen (amplified luminescent proximity homogeneous assay): a versatile and sensitive technology for drug discovery. Journal of biomolecular screening, 7(3), 205-214.
  • Parker, G. J., et al. (2000). Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of biomolecular screening, 5(2), 77-88. [Link]

  • Golebiowski, A., et al. (2013). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of biomolecular screening, 18(4), 465-474. [Link]

  • Macarron, R., et al. (2011). The essential roles of chemistry in high-throughput screening triage. Nature reviews. Drug discovery, 10(3), 188-195. [Link]

  • Drugs.com. (n.d.). Guanidine Interactions Checker. [Link]

  • Nörz, D., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. Microorganisms, 10(5), 986. [Link]

  • Nörz, D., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. Research Square. [Link]

  • Carlson, P. D., et al. (2021). Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. ACS synthetic biology, 10(4), 793-801. [Link]

  • Nörz, D., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. National Institutes of Health. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). Promiscuous aggregate-based inhibitors promote enzyme unfolding. Journal of the American Chemical Society, 130(29), 9606-9607. [Link]

  • Technology Networks. (2023). High-Throughput Screening. [Link]

  • Farr, K. M., & Wilson, D. J. (2019). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. The journal of physical chemistry. A, 123(29), 6338–6344. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

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  • Morton, C. J., et al. (2005). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. Protein science : a publication of the Protein Society, 14(11), 2851–2859. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Baugh, S. D. P. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004-2022)-A Review. Journal of fungi (Basel, Switzerland), 8(10), 1085. [Link]

  • Lättig-Tünnemann, G., et al. (2014). On Guanidinium and Cellular Uptake. The Journal of organic chemistry, 79(15), 6891-6895. [Link]

  • Tan, C. H., & Coles, M. (2015). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Australian Journal of Chemistry, 68(1), 1-2. [Link]

  • de Oliveira, G. V. L., et al. (2023). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. Pharmaceuticals, 16(5), 754. [Link]

Sources

Application Note & Protocols: Leveraging 1-(3-Fluorophenyl)guanidine for Advanced Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(3-Fluorophenyl)guanidine as a foundational scaffold in structure-activity relationship (SAR) studies. We will explore the underlying scientific principles, provide detailed experimental protocols, and illustrate the logical framework for designing and interpreting SAR campaigns targeting therapeutically relevant enzymes, with a particular focus on Nitric Oxide Synthases (NOS).

Introduction: The Strategic Role of Fluorine and Guanidine in Medicinal Chemistry

The journey of a drug from a preliminary "hit" to a clinical candidate is a meticulous process of molecular refinement. At the heart of this process lies the structure-activity relationship (SAR) study, which seeks to understand how specific chemical structures and their physicochemical properties translate into biological activity. The selection of a starting scaffold is therefore a critical decision.

1-(3-Fluorophenyl)guanidine is a powerful tool in this context for two key reasons:

  • The Guanidinium Group: This functional group is protonated at physiological pH, forming a guanidinium cation. This cation is a well-established mimic of the arginine side chain, the endogenous substrate for Nitric Oxide Synthases (NOS). This bioisosteric relationship makes guanidine-containing compounds excellent candidates for targeting arginine-binding sites in enzymes.

  • The Fluorine Atom: The introduction of a fluorine atom at the meta-position of the phenyl ring is a classic medicinal chemistry strategy. Fluorine is a small, highly electronegative atom that can profoundly influence a molecule's properties, including:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

    • Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.

    • Target Binding: Fluorine can alter the electronic distribution (pKa) of nearby functional groups, such as the guanidine moiety, influencing its binding affinity and selectivity for the target protein. It can also participate in favorable orthogonal multipolar interactions with the protein backbone.

This combination makes 1-(3-Fluorophenyl)guanidine an ideal starting point for developing potent and selective inhibitors, particularly for the NOS family of enzymes, which are implicated in a wide range of physiological and pathological processes including inflammation, neurotransmission, and cardiovascular regulation.

Designing an SAR Campaign with 1-(3-Fluorophenyl)guanidine

An effective SAR campaign is a systematic exploration of chemical space around a core scaffold. The goal is to identify which molecular modifications enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Logical Framework for Molecular Modification

The diagram below illustrates a logical workflow for an SAR study starting from the 1-(3-Fluorophenyl)guanidine scaffold. The primary objective is to probe the chemical space around the scaffold to understand its interaction with the target's binding site.

SAR_Workflow cluster_0 Phase 1: Scaffold Validation & Initial Probing cluster_1 Phase 2: Systematic Structural Modifications cluster_2 Phase 3: Data Analysis & Iteration Start Start: 1-(3-Fluorophenyl)guanidine (Scaffold) Assay1 Primary Assay: NOS Inhibition (e.g., Griess Assay) Determine IC50 Start->Assay1 Validate Activity Mod_A A. Phenyl Ring Substitution - Position (ortho, para) - Electronics (EDG vs EWG) - Sterics (Bulkier groups) Assay1->Mod_A Mod_B B. Guanidine Modification - Alkylation (N', N'') - Acylation - Cyclization Assay1->Mod_B Mod_C C. Linker Modification (If applicable) - Introduce flexible/rigid linkers Assay1->Mod_C SAR_Table Construct SAR Table (Structure vs. IC50 vs. Selectivity) Mod_A->SAR_Table Synthesize & Test Analogs Mod_B->SAR_Table Synthesize & Test Analogs Mod_C->SAR_Table Synthesize & Test Analogs Decision Analyze Trends Identify Key Interactions Prioritize Analogs SAR_Table->Decision Decision->Mod_A Iterate Design Decision->Mod_B Iterate Design

Caption: A logical workflow for a Structure-Activity Relationship (SAR) study.

Hypothetical SAR Data Table

The following table summarizes hypothetical data from an initial SAR screen based on the 1-(3-Fluorophenyl)guanidine scaffold against two NOS isoforms: neuronal NOS (nNOS) and endothelial NOS (eNOS). The goal is often to achieve selectivity for one isoform over others.

Compound IDR1 (Position)R2 (Position)nNOS IC50 (nM)eNOS IC50 (nM)Selectivity Index (eNOS/nNOS)
1 3-FH15012008.0
2 2-FH35015004.3
3 4-FH2009504.8
4 3-ClH120180015.0
5 3-F4-CH318013007.2
6 3-F4-OCH325011004.4

Interpretation of Hypothetical Data:

  • Fluorine Position: Moving the fluorine from the meta (Compound 1 ) to the ortho (Compound 2 ) or para (Compound 3 ) position decreases potency against nNOS, suggesting the 3-position is optimal for this scaffold.

  • Halogen Substitution: Replacing fluorine with a more lipophilic but still electron-withdrawing chlorine at the 3-position (Compound 4 ) improves both potency and selectivity. This suggests that a combination of electronics and sterics at this position is critical.

  • Second Substitution: Adding small electron-donating groups like methyl (Compound 5 ) or methoxy (Compound 6 ) at the para-position does not improve, and in the case of methoxy, slightly diminishes activity. This may indicate a sterically constrained pocket.

Core Experimental Protocols

The following protocols provide a foundation for synthesizing and evaluating analogs of 1-(3-Fluorophenyl)guanidine.

Protocol: Synthesis of 1-(3-Fluorophenyl)guanidine Nitrate

This protocol describes a common method for synthesizing the guanidine scaffold from the corresponding aniline.

Materials:

  • 3-Fluoroaniline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Cyanamide (50% w/v aqueous solution)

  • Ethanol

  • Diethyl ether

  • Ice bath, magnetic stirrer, round-bottom flasks, reflux condenser

Procedure:

  • Salt Formation:

    • In a round-bottom flask cooled in an ice bath, dissolve 1.0 equivalent of 3-fluoroaniline in ethanol.

    • Slowly add a solution of 1.0 equivalent of concentrated nitric acid in ethanol dropwise with stirring.

    • Stir for 30 minutes. The 3-fluoroanilinium nitrate salt may precipitate.

  • Guanidinylation Reaction:

    • To the stirred suspension, add 1.2 equivalents of 50% aqueous cyanamide.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol, followed by diethyl ether to remove impurities.

    • Recrystallize the crude product from hot ethanol or water to obtain pure 1-(3-Fluorophenyl)guanidine nitrate as a white crystalline solid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO), to determine the inhibitory activity of test compounds.

Principle: NOS enzymes convert L-arginine to L-citrulline and NO. The NO produced is rapidly oxidized to nitrite. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically at 540 nm.

Materials:

  • Recombinant human nNOS or eNOS enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin, CaCl₂, BH₄ (tetrahydrobiopterin) (cofactors)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Solution A: Sulfanilamide in acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of test compound dilutions (in DMSO) or DMSO alone (for control wells) to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

    • Add 20 µL of a cofactor mix containing NADPH, Calmodulin, CaCl₂, and BH₄.

    • Add 10 µL of the NOS enzyme solution to all wells except the "no enzyme" blank.

  • Reaction Initiation:

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the reaction by adding 20 µL of L-arginine solution to all wells.

    • Incubate the plate at 37 °C for 30 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to all wells.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "no enzyme" wells).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Downstream Signaling Context: NOS Pathway

Understanding the biological context is crucial. Inhibition of NOS has significant downstream consequences, as depicted in the pathway diagram below.

NOS_Pathway cluster_0 Upstream Regulation cluster_1 NOS Catalytic Cycle cluster_2 Downstream Effectors Ca_Calmodulin Ca2+/Calmodulin Complex NOS nNOS / eNOS Ca_Calmodulin->NOS Activates Arginine L-Arginine Arginine->NOS Substrate Citrulline L-Citrulline NOS->Citrulline Product 1 NO Nitric Oxide (NO) NOS->NO Product 2 Compound 1-(3-Fluorophenyl)guanidine (Competitive Inhibitor) Compound->NOS Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation / Neurotransmission PKG->Relaxation Leads to

Caption: Simplified signaling pathway of Nitric Oxide (NO) synthesis and action.

Conclusion and Future Directions

1-(3-Fluorophenyl)guanidine serves as an exemplary scaffold for initiating SAR studies aimed at developing novel enzyme inhibitors, particularly for the NOS family. Its synthesis is straightforward, and its structure contains key features—a bioisosteric guanidinium group and a strategically placed fluorine atom—that provide a validated starting point for chemical optimization. By systematically applying the principles of medicinal chemistry and employing robust biochemical assays like the Griess assay, researchers can efficiently navigate the complex landscape of SAR to identify compounds with enhanced potency, selectivity, and drug-like properties. Future work should focus on exploring more diverse substitutions on the phenyl ring and modifications to the guanidine group to further probe the topology of the enzyme's active site and develop next-generation therapeutics.

References

  • Title: Structure-activity relationships for a series of N-phenyl-N'-hydroxyguanidines as inhibitors of nitric oxide synthases. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Nω-Propyl-L-arginine Is a Slow, Tight Binding, and Subtype Selective Inhibitor of Nitric Oxide Synthase Source: Biochemistry URL: [Link]

  • Title: Synthesis and evaluation of N-aryl-N'-hydroxyguanidines as inhibitors of nitric oxide synthase isoforms. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: N-Phenylguanidine derivatives as potent, selective, and orally active inhibitors of neuronal nitric oxide synthase. Source: Journal of Medicinal Chemistry URL: [Link]

Troubleshooting & Optimization

Optimizing Chromatographic Purification of 1-(3-Fluorophenyl)guanidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-(3-Fluorophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this polar, basic compound. By understanding the underlying principles of chromatography and the specific chemical nature of 1-(3-Fluorophenyl)guanidine, you can significantly enhance the purity, yield, and efficiency of your separations.

I. Understanding the Molecule: Key Properties of 1-(3-Fluorophenyl)guanidine

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 1-(3-Fluorophenyl)guanidine that influence its chromatographic behavior.

  • Polarity: The guanidinium group is highly polar and capable of forming multiple hydrogen bonds. This high polarity can lead to poor retention on traditional reversed-phase columns.[1]

  • Basicity (pKa): Guanidines are strong bases, with the guanidinium ion being protonated and positively charged over a wide pH range. This positive charge can lead to strong interactions with residual silanols on silica-based columns, resulting in peak tailing.

  • Solubility: The compound's polarity influences its solubility in various solvents, which is a critical factor for sample preparation and mobile phase selection.

II. Troubleshooting Common Chromatographic Issues

This section addresses specific problems you may encounter during the purification of 1-(3-Fluorophenyl)guanidine, providing systematic approaches to diagnose and resolve them.

Issue 1: Poor or No Retention on Reversed-Phase Columns

Symptom: The compound elutes in or very near the void volume of the column.

Causality: The high polarity of 1-(3-Fluorophenyl)guanidine leads to weak hydrophobic interactions with the non-polar stationary phase of reversed-phase columns (e.g., C18, C8).[2]

Troubleshooting Workflow:

start Poor Retention on RP Column step1 Increase Mobile Phase Aqueous Content start->step1 step2 Use a Polar-Embedded or Polar-Endcapped RP Column step1->step2 If retention is still poor step3 Consider Alternative Chromatography Modes step2->step3 If retention remains inadequate step4 HILIC step3->step4 step5 Mixed-Mode Chromatography step3->step5 step6 Ion-Exchange Chromatography step3->step6

Troubleshooting Poor Retention

Detailed Solutions:

  • Increase Mobile Phase Aqueous Content: For highly polar compounds, using a mobile phase with a high percentage of water can sometimes improve retention on reversed-phase columns. However, be cautious of "phase collapse" or "dewetting" with traditional C18 columns when using nearly 100% aqueous mobile phases.[3]

  • Employ Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases modified to be more compatible with highly aqueous mobile phases and can offer better retention for polar analytes.

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.

    • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms.[4][5][6] This is particularly useful for polar and ionizable compounds like 1-(3-Fluorophenyl)guanidine.[4][5][6]

    • Ion-Exchange Chromatography (IEC): Given that 1-(3-Fluorophenyl)guanidine is basic and will be protonated at acidic to neutral pH, cation-exchange chromatography is a viable option.[7]

Issue 2: Peak Tailing or Asymmetry

Symptom: The chromatographic peak is not symmetrical, with a "tail" extending from the back of the peak.

Causality: Peak tailing for basic compounds like 1-(3-Fluorophenyl)guanidine is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.

Troubleshooting Workflow:

start Peak Tailing step1 Mobile Phase pH Adjustment start->step1 step2 Add a Competing Base step1->step2 If tailing persists step3 Use a High-Purity, End-Capped Column step2->step3 If still tailing step4 Lower Sample Load step3->step4 If minor tailing remains step5 Consider a Non-Silica Based Column step4->step5 For persistent issues

Troubleshooting Peak Tailing

Detailed Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (e.g., 2-3): At low pH, the guanidinium group is fully protonated, but so are the residual silanols, which become neutral. This minimizes the ionic interactions causing tailing. Trifluoroacetic acid (TFA) at 0.1% is a common mobile phase additive for this purpose.

    • High pH (e.g., 9-10): At high pH, the guanidinium group may be partially deprotonated (depending on its pKa), and the silanols are deprotonated and negatively charged. However, the analyte may be less charged, reducing interaction. This requires a pH-stable column.

  • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and reduce peak tailing.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.

  • Lower Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller amount of your sample.

  • Consider a Non-Silica Based Column: Polymeric or graphitized carbon columns do not have silanol groups and can provide excellent peak shapes for basic compounds.[1]

Issue 3: Low Recovery or Sample Loss

Symptom: The amount of recovered product after purification is significantly lower than expected, even with good peak shape.

Causality: Irreversible adsorption of the compound onto the stationary phase or degradation of the analyte during the purification process.

Troubleshooting Steps:

  • Check for Irreversible Adsorption: This can be due to very strong interactions with the stationary phase. Consider using a less retentive column or a stronger mobile phase.

  • Assess Analyte Stability:

    • pH Stability: Guanidine compounds can be susceptible to hydrolysis at extreme pH values.[8][9] It is advisable to perform a stability study of 1-(3-Fluorophenyl)guanidine in the mobile phase conditions you plan to use.

    • Temperature Stability: If using elevated column temperatures, ensure the compound is stable under these conditions.

  • Passivate the System: If you suspect adsorption to active sites in the HPLC system (e.g., injector, tubing), flushing the system with a strong acid, followed by a competing base, and then re-equilibrating with your mobile phase can help.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for 1-(3-Fluorophenyl)guanidine purification?

A1: A good starting point is a reversed-phase C18 column with a mobile phase of acetonitrile and water, both containing 0.1% TFA. Begin with a gradient of 5-95% acetonitrile.[10] If retention is poor, consider switching to a HILIC or mixed-mode column.[11]

Q2: How do I choose between HILIC, Mixed-Mode, and Ion-Exchange Chromatography?

A2: The choice depends on the nature of the impurities you are trying to separate from your target compound.

  • HILIC: Ideal if your impurities are significantly less polar than 1-(3-Fluorophenyl)guanidine.

  • Ion-Exchange: Best if your impurities are neutral or anionic, as the cationic 1-(3-Fluorophenyl)guanidine will be strongly retained.

  • Mixed-Mode: Offers great flexibility as you can adjust retention by modifying both hydrophobic and ionic interactions through changes in organic solvent concentration, buffer strength, and pH.[3][6]

Q3: Can I use mass spectrometry (MS) with mobile phases containing TFA?

A3: Yes, but TFA is an ion-pairing agent that can cause ion suppression in the MS source, reducing sensitivity. For LC-MS applications, formic acid (0.1%) is a more MS-friendly alternative that still provides an acidic mobile phase to improve peak shape.

Q4: My compound is a racemate. How can I separate the enantiomers?

A4: Chiral chromatography is required for enantiomeric separation. Chiral stationary phases (CSPs) are necessary. Given the presence of the guanidine group, which can act as a hydrogen bond donor and acceptor, CSPs based on cyclodextrins, polysaccharides, or macrocyclic antibiotics may be effective.[12] The development of chiral separations often requires screening of different chiral columns and mobile phases.

IV. Data and Protocols

Table 1: Recommended Starting Conditions for Different Chromatographic Modes
Chromatographic ModeStationary PhaseMobile Phase AMobile Phase BGradient (Typical)
Reversed-Phase C18, 5 µm, 100 Å0.1% TFA in Water0.1% TFA in Acetonitrile5% to 95% B in 20 min
HILIC Amide or Silica, 3-5 µm10 mM Ammonium Formate, pH 3 in 95:5 ACN:Water10 mM Ammonium Formate, pH 3 in 50:50 ACN:Water0% to 100% B in 20 min
Mixed-Mode (Cation-Exchange/RP) C18 with embedded sulfonic acid groups20 mM Ammonium Acetate, pH 4.5Acetonitrile10% to 80% B in 20 min
Ion-Exchange (Cation) Strong Cation Exchange (e.g., SCX)10 mM Phosphate Buffer, pH 3.010 mM Phosphate Buffer, pH 3.0 + 1 M NaCl0% to 100% B in 30 min
Protocol 1: Generic Screening Protocol for Reversed-Phase Purification
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (Re-equilibration)

V. References

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Guanidine and Counterions in in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes. Retrieved from [Link]

  • LCGC International. (2018, May 1). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Pace, C. N., Shirley, B. A., & Thomson, J. A. (1990). pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and T1. Biochemistry, 29(10), 2554–2561.

  • ResearchGate. (2015, November 16). How can I purify a protein using guanidium hydrochloride? Retrieved from [Link]

  • RSC Publishing. (2018, October 30). Chiral guanidines and their derivatives in asymmetric synthesis. Retrieved from [Link]

  • Šuštar, V., Murovec, B., & Turk, T. (2000). Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation. International journal of biological macromolecules, 27(1), 47–53.

  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

Technical Support Center: Navigating Cell-Based Assay Variability with 1-(3-Fluorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-(3-Fluorophenyl)guanidine in cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and address common sources of variability that can impact the reliability and reproducibility of your experimental data. As scientists, we understand that unexpected variability can be a significant roadblock. This resource is structured to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your research.

Introduction: The Challenge of Guanidinium Compounds in Cell-Based Assays

1-(3-Fluorophenyl)guanidine, like other guanidinium-containing compounds, presents a unique set of challenges in cell-based assays. The guanidinium group is highly basic and exists in its protonated, cationic form at physiological pH.[1] This positive charge can lead to non-specific interactions with negatively charged cellular components and assay reagents, potentially causing variability in your results.[2] Furthermore, guanidine compounds are known protein denaturants, which can affect enzyme activity and antibody-antigen binding.[2][3][4] Understanding these properties is the first step toward mitigating variability and ensuring the integrity of your data.

This guide will walk you through a systematic approach to troubleshooting, from compound preparation and cell culture optimization to assay execution and data analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Compound-Related Variability

Question 1: I'm observing inconsistent results between experiments. Could the way I prepare my 1-(3-Fluorophenyl)guanidine stock solution be a factor?

Answer: Absolutely. The preparation and handling of your compound are critical first steps. Inconsistencies here can have a cascading effect on your downstream results.

  • Underlying Cause: 1-(3-Fluorophenyl)guanidine, like many small molecules, can be susceptible to degradation, precipitation, or incomplete solubilization, leading to variations in the effective concentration.

  • Troubleshooting and Recommendations:

    • Solvent Selection: Ensure you are using a high-purity, anhydrous solvent recommended for this compound. For many guanidinium salts, sterile water or DMSO are common choices. Always confirm the solubility profile from the supplier's documentation.

    • Stock Concentration and Aliquoting: Prepare a high-concentration stock solution (e.g., 10-50 mM) and create single-use aliquots. This practice minimizes freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution.

    • Sonication and Vortexing: After dissolving the compound, ensure it is fully solubilized. Gentle warming (if the compound is stable at higher temperatures) and sonication can aid in this process. Visually inspect for any precipitate before use.

    • Storage: Store aliquots at the recommended temperature (typically -20°C or -80°C) and protect them from light, especially if the compound is light-sensitive.

Protocol 1: Preparation of 1-(3-Fluorophenyl)guanidine Stock Solution

StepActionRationale
1Weigh out the required amount of 1-(3-Fluorophenyl)guanidine powder in a sterile microcentrifuge tube.Accuracy in weighing is crucial for a precise stock concentration.
2Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.Using a high-quality solvent prevents contamination and ensures solubility.
3Vortex the solution vigorously for 1-2 minutes.Ensures initial mixing of the compound and solvent.
4If necessary, sonicate the solution in a water bath for 5-10 minutes.Breaks up any small aggregates and ensures complete solubilization.
5Visually inspect the solution against a light source to ensure there is no visible precipitate.Confirms that the compound is fully dissolved.
6Create single-use aliquots in sterile, low-binding microcentrifuge tubes.Prevents contamination and degradation from repeated freeze-thaw cycles.
7Store the aliquots at -20°C or -80°C, protected from light.Ensures the long-term stability of the compound.
Section 2: Cell Culture and Plating Variability

Question 2: My assay readout is highly variable across different wells of the same plate. What could be causing this intra-plate variability?

Answer: Intra-plate variability is a common issue in cell-based assays and often stems from inconsistencies in cell health, density, and distribution.[5][6]

  • Underlying Cause: Cells that are unhealthy, unevenly distributed, or at different growth phases will respond differently to the test compound. This is particularly important as guanidinium compounds can have cytotoxic effects.[2][7][8]

  • Troubleshooting and Recommendations:

    • Consistent Cell Passage Number: Use cells within a defined, low passage number range for all experiments. Cells at high passage numbers can undergo phenotypic drift, leading to altered responses.[5]

    • Logarithmic Growth Phase: Always harvest cells when they are in the logarithmic (log) growth phase. Cells in lag or stationary phase will have different metabolic rates and may respond differently.

    • Cell Counting and Viability: Use a consistent method for cell counting (e.g., automated cell counter) and assess viability (e.g., trypan blue exclusion) before plating. Aim for >95% viability.

    • Seeding Density Optimization: Perform a cell titration experiment to determine the optimal seeding density for your specific assay duration and cell type.

    • Plating Technique: Ensure a homogenous single-cell suspension before plating. When plating, mix the cell suspension between pipetting to prevent settling. For multi-well plates, consider using a multi-channel pipette and a consistent plating pattern to minimize "edge effects."[6]

Workflow 1: Troubleshooting Intra-Plate Variability

start High Intra-Plate Variability check_cells Review Cell Culture Practices start->check_cells check_plating Evaluate Plating Technique start->check_plating cell_passage Consistent Passage Number? check_cells->cell_passage cell_phase Harvesting in Log Phase? check_cells->cell_phase cell_viability Viability > 95%? check_cells->cell_viability seeding_density Optimized Seeding Density? check_plating->seeding_density plating_technique Homogenous Suspension & Consistent Plating? check_plating->plating_technique solution Implement Standardized Cell Culture & Plating Protocol cell_passage->solution cell_phase->solution cell_viability->solution seeding_density->solution plating_technique->solution

Caption: Troubleshooting workflow for high intra-plate variability.

Section 3: Assay-Specific Variability

Question 3: I suspect my 1-(3-Fluorophenyl)guanidine is interfering with the assay components. How can I test for and mitigate this?

Answer: This is a valid concern, as the cationic nature of the guanidinium group can lead to non-specific interactions with assay reagents.[2]

  • Underlying Cause: 1-(3-Fluorophenyl)guanidine can potentially interact with negatively charged dyes, substrates, or antibodies used in your assay, leading to signal quenching or enhancement that is independent of the biological effect.

  • Troubleshooting and Recommendations:

    • Acclimatization and Wash Steps: Before adding assay reagents, ensure that the cells are properly washed to remove any residual compound that is not cell-associated.

    • Assay Control Experiments: Run parallel experiments in the absence of cells (cell-free system) to see if your compound directly affects the assay reagents and signal generation.

    • Choice of Assay: If interference is suspected, consider using an orthogonal assay method that relies on a different detection principle. For example, if you are using a colorimetric assay, try a fluorescence-based or luminescence-based assay.

Table 1: Control Experiments for Assay Interference

ExperimentPurposeExpected Outcome if No Interference
Compound + Assay Reagents (No Cells) To test for direct interaction between the compound and assay components.No signal change with increasing compound concentration.
Vehicle Control (Cells + Vehicle) To establish the baseline response of the cells.Normal assay signal.
Positive and Negative Controls To ensure the assay is performing as expected.Expected signal changes for positive and negative controls.
Section 4: Data Analysis and Interpretation

Answer: Proper statistical analysis is key to interpreting your results accurately, especially when dealing with inherent biological and experimental variability.[9]

  • Underlying Cause: Biological systems are inherently variable. Statistical tools help to distinguish a true biological effect from random noise.

  • Troubleshooting and Recommendations:

    • Replicates: Use an adequate number of technical and biological replicates. Technical replicates are repeated measurements of the same sample, while biological replicates are parallel measurements of biologically distinct samples.

    • Coefficient of Variation (CV): Calculate the CV for your replicates. A high CV (>15-20%) indicates excessive variability that needs to be addressed.

    • Normalization: Normalize your data to an appropriate control (e.g., vehicle-treated cells) to account for inter-plate variability.

    • Statistical Tests: Use appropriate statistical tests to determine the significance of your results. Consult with a biostatistician if you are unsure which test to use.

Diagram 1: Sources of Variability in a Cell-Based Assay

Assay_Variability Total Assay Variability Compound Compound Preparation & Stability Assay_Variability->Compound Cell_Culture Cell Health & Plating Assay_Variability->Cell_Culture Assay_Execution Assay Protocol & Reagents Assay_Variability->Assay_Execution Data_Analysis Data Processing & Statistics Assay_Variability->Data_Analysis

Caption: Major contributors to cell-based assay variability.

Conclusion

Reducing variability in cell-based assays with 1-(3-Fluorophenyl)guanidine requires a multi-faceted and systematic approach. By carefully controlling for variability at each step – from compound preparation and cell handling to assay execution and data analysis – you can significantly improve the quality and reliability of your data. Remember that a well-characterized and robust assay is the foundation of meaningful scientific discovery.

References

  • Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays. Select Science.
  • Impact of Cell Culture Conditions and Media in Cellular Studies. BPS Bioscience.
  • How to Reduce Cell Culture Variability. Promega Connections.
  • Live cell quality control and utility of real-time cell electronic sensing for assay development. PubMed.
  • Understanding and reducing variability in cell-based assays. CellGS.
  • Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimiz
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • Addressing Palmitamidobutyl guanidine interference in biochemical assays. Benchchem.
  • Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. BioAgilytix.
  • How to deal with inconsistent results and high CV in ELISA. Abcam.
  • Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results.
  • Sources of Variability in Cell Based Assays. Mettler Toledo.
  • Quantification of guanidine in environmental samples using benzoin derivatiz
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
  • Cell Therapy Manufacturing and Quality Control. Bio-Rad.
  • Design and Validate a GMP Cell Based Assay.
  • AN001055: Assay of guanidine in pharmaceutical formul
  • Decreasing variability in your cell culture. Taylor & Francis Online.
  • Interference of 2-ME and GuHCl in capture ELISA using monoclonal...
  • Reducing Variability: 3 Key Metrics for Successful Scale-Up and Expansion of Custom Cell Cultures.
  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT.
  • How to correct for inter-experimental variation in cell culture research?.
  • Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-g
  • Technical Support Center: Enhancing Cellular Permeability of Guanidinium Compounds. Benchchem.
  • Buy 1-(3-Iodophenyl)guanidine (EVT-13810999). EvitaChem.
  • Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG)
  • 1-(3-FLUOROPHENYL)GUANIDINE. Fluorochem.
  • Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. PMC.
  • Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. PMC.
  • Fifteen Years of Cell-Penetrating, Guanidinium-Rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications.
  • Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG)
  • Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial...
  • HPLC assay for guanidine salts based on pre-column derivatiz
  • In Vitro Assays: Friends or Foes of Cell-Penetr
  • Biological activities of guanidine compounds. PubMed.
  • The sigma agonist 1,3-di-o-tolyl-guanidine directly blocks SK channels in dopaminergic neurons and in cell lines. PubMed.
  • AN001055: Assay of Guanidine in Pharmaceutical Formulations.
  • Protein stabilization and destabiliz

Sources

Optimizing buffer conditions for 1-(3-Fluorophenyl)guanidine enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Optimization for 1-(3-Fluorophenyl)guanidine

Section 1: Introduction & Compound Profile

Q: What is the critical chemical profile of 1-(3-Fluorophenyl)guanidine relevant to assay development?

A: 1-(3-Fluorophenyl)guanidine (CAS 403-56-5) presents a unique dual-challenge in enzymatic assays: it combines a highly basic guanidinium core with a lipophilic fluorinated aromatic ring.[1]

  • Basicity (pKa ~10-11): The guanidine group is protonated at physiological pH (7.4), existing as a cationic species.[1] This charge is often essential for binding to negatively charged residues (e.g., Aspartate/Glutamate) in enzyme active sites, mimicking the arginine side chain.

  • Lipophilicity: The fluorine substitution on the phenyl ring increases hydrophobicity compared to unsubstituted phenylguanidine. This increases the risk of aggregation or precipitation in aqueous buffers, a common cause of false negatives or "promiscuous" inhibition artifacts.

Target Applications: This compound is frequently used as a ligand or inhibitor for proteases (trypsin-like serine proteases), nitric oxide synthases (NOS), and certain ion channels (e.g., 5-HT3 receptors).[1]

Section 2: Solubility & Stock Preparation

Q: My compound precipitates upon dilution into the assay buffer. How do I prevent this?

A: Precipitation is the most common failure mode for fluorinated aromatics.[1] The "crash out" effect occurs when a high-concentration organic stock hits a purely aqueous buffer.[1]

Troubleshooting Protocol:

  • Solvent Selection: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide).[1] Do not use water or ethanol for the primary stock, as stability is lower and solubility is limited.

  • Stepwise Dilution (The "Intermediate" Step): Never pipet 100% DMSO stock directly into the final assay well if the final concentration is high. Create an intermediate dilution (e.g., 10x final concentration) in a buffer containing 5-10% DMSO.

  • Limit Final DMSO: Ensure the final assay DMSO concentration is

    
     1% (v/v), or up to 5% if your specific enzyme has been validated for tolerance.
    

Data: Solubility Thresholds (Estimated)

Solvent SystemMax Solubility (approx.)Risk Level
100% DMSO> 50 mMLow (Storage)
PBS (pH 7.[1]4)< 1 mMHigh (Precipitation)
Assay Buffer + 1% DMSO~ 1-5 mMModerate

Workflow Visualization: Solubility Optimization

SolubilityWorkflow Stock Solid Compound (Store Desiccated) DMSO_Stock 100% DMSO Stock (10 - 100 mM) Stock->DMSO_Stock Dissolve Inter_Plate Intermediate Plate (10% DMSO in Buffer) DMSO_Stock->Inter_Plate 1:10 Dilution Assay_Well Final Assay Well (1% DMSO) Inter_Plate->Assay_Well 1:10 Dilution Precipitation Precipitation? (Cloudiness/OD600 Spike) Assay_Well->Precipitation Precipitation->Inter_Plate Yes: Add Solubilizer (0.01% Triton X-100) Precipitation->Assay_Well No: Proceed

Caption: Step-wise dilution strategy to prevent compound precipitation (crash-out) before enzyme interaction.

Section 3: pH & Ionic Strength Optimization

Q: The IC50 of 1-(3-Fluorophenyl)guanidine shifts significantly when I change buffers. Why?

A: This is a classic ionization-dependent binding issue.[1] The guanidine moiety acts as a pH sensor.[1]

  • Mechanism: To bind effectively to most active sites (e.g., the specificity pocket of trypsin-like enzymes), the guanidine must be protonated (cationic).

  • The Trap: If you use a buffer with a pH > 10 (approaching the pKa), a fraction of the compound becomes neutral, losing its electrostatic "anchor" to the enzyme.

  • Recommendation: Maintain assay pH between 7.0 and 8.0. This ensures >99% of the compound remains protonated and biologically active.[1]

Q: Does salt concentration (Ionic Strength) matter?

A: Yes. Because the binding is driven by electrostatic attraction (Positive Guanidine


 Negative Enzyme Residue), high salt concentrations (e.g., >150 mM NaCl) can screen this charge interaction, artificially reducing the compound's apparent potency (increasing IC50).

Protocol: Buffer Validation Scan Perform a "Matrix Scan" if you observe inconsistent data:

  • Variable A: pH (6.5, 7.0, 7.5, 8.0) using a broad-range buffer like HEPES or Tris-Maleate.[1]

  • Variable B: NaCl (0 mM, 50 mM, 150 mM).[1]

  • Readout: Measure Enzyme Velocity (

    
    ) vs. Inhibitor Concentration.
    

Decision Logic: pH Optimization

pHOptimization Start Select Assay pH Check_pKa Compound pKa Check (Guanidine ~10-11) Start->Check_pKa Check_Enzyme Enzyme Optimum pH (e.g., Trypsin pH 8.0) Start->Check_Enzyme Decision Is pH < pKa - 1? Check_pKa->Decision Check_Enzyme->Decision Good Optimal Binding (Cationic State) Decision->Good Yes (pH 7.0-8.5) Bad Reduced Potency (Deprotonation Risk) Decision->Bad No (pH > 9.5)

Caption: Logic flow for ensuring the buffer pH supports both enzyme activity and the necessary ionization state of the inhibitor.

Section 4: Non-Specific Binding & Additives

Q: I am seeing high background inhibition or "flat" dose-response curves. Is this real inhibition?

A: You may be encountering "promiscuous inhibition" caused by the formation of colloidal aggregates.[1] The hydrophobic fluorophenyl group makes this compound prone to forming micelles that sequester the enzyme non-specifically.

The Solution: Detergent Sensitivity Test To validate that your inhibition is specific (lock-and-key) and not an artifact (sticky aggregate):

  • Run the assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.[1]

  • Result Analysis:

    • IC50 remains constant: True inhibition.[1]

    • IC50 increases significantly (potency loss): The compound was aggregating.[1] The detergent broke up the aggregates, revealing the true (weaker) affinity.

Standard Assay Buffer Recipe (Recommended Starting Point):

  • Base: 50 mM HEPES or Tris-HCl (pH 7.4)

  • Salt: 50-100 mM NaCl (Physiological, but not excessive)[1]

  • Stabilizer: 0.01% Triton X-100 (Prevents aggregation)[1]

  • Reducing Agent: 1 mM DTT (Only if the enzyme has active-site cysteines)[1]

Section 5: Stability & Storage

Q: How stable is 1-(3-Fluorophenyl)guanidine in solution?

A:

  • Solid State: Stable for years at -20°C if desiccated.[1]

  • DMSO Stock: Stable for months at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.[1]

  • Aqueous Buffer: Unstable long-term.[1] Guanidines can slowly hydrolyze to ureas or degrade under highly basic conditions.[1] Prepare aqueous dilutions fresh daily.

References

  • Assay Guidance Manual (NCBI/NLM). Assay Operations for SAR Support.[1] (General guidance on buffer optimization and DMSO tolerance).

  • PubChem.Compound Summary for 1-(3-Fluorophenyl)guanidine (CAS 403-56-5).

    • [1]

  • Shoichet, B. K. Screening in a Spirit Haunted by Artifacts.[1] Drug Discovery Today, 2006.[1] (Seminal work on aggregation-based promiscuous inhibitors and detergent use).[1]

    • [1]

Sources

Technical Support Center: Preventing Precipitation of 1-(3-Fluorophenyl)guanidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Fluorophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common challenge of compound precipitation in aqueous media. By understanding the physicochemical properties of this aryl guanidine, you can design robust experimental protocols and formulations that ensure its complete solubilization.

Section 1: Understanding the Root Cause of Precipitation

This section addresses the fundamental chemical properties of 1-(3-Fluorophenyl)guanidine that influence its solubility.

Q1: Why is 1-(3-Fluorophenyl)guanidine prone to precipitating in aqueous solutions?

A: The precipitation of 1-(3-Fluorophenyl)guanidine is primarily governed by its molecular structure, which features two key components: a highly basic guanidine group and a lipophilic (hydrophobic) 3-fluorophenyl group.

  • The Guanidine Group and pH-Dependence: The guanidine moiety is a very strong organic base.[1][2] Its conjugate acid, the guanidinium ion, has a high pKₐ (the pKₐ of unsubstituted guanidinium is ~13.6).[1][3] This means that at physiological pH and in most acidic to neutral solutions, the molecule exists in its protonated, cationic (guanidinium) form. This ionic form is highly polar and interacts favorably with water molecules, leading to good solubility.[1] However, if the pH of the solution rises to become strongly alkaline (approaching the pKₐ), the guanidinium group will be deprotonated, yielding the neutral "free base" form.

  • The Lipophilic Moiety: The 3-fluorophenyl group is nonpolar and hydrophobic. In the neutral free base form, this lipophilic character dominates, causing a significant decrease in aqueous solubility and leading to precipitation.

Therefore, the core issue is a pH-dependent equilibrium between the highly soluble protonated salt and the poorly soluble neutral free base.

Section 2: Troubleshooting Guide for Unexpected Precipitation

If you have already observed precipitation, follow this diagnostic workflow to resolve the issue.

Q2: My solution of 1-(3-Fluorophenyl)guanidine has suddenly turned cloudy or formed a precipitate. What should I do?

A: Immediate action should be taken to diagnose and reverse the precipitation. The following workflow is the most effective approach.

Troubleshooting_Workflow start Precipitation Observed check_ph 1. Measure Solution pH start->check_ph ph_decision Is pH > 8.0? check_ph->ph_decision acidify 2. Add 0.1M HCl Dropwise with Stirring ph_decision->acidify Yes ph_ok pH is in acidic/neutral range ph_decision->ph_ok No recheck Did Precipitate Dissolve? acidify->recheck success Solution Clear: Buffer at pH < 7.5 for Future Stability recheck->success Yes failure Issue Persists: Intrinsic Solubility Limit Exceeded recheck->failure No consider_cosolvent 3. Reformulate using a Co-solvent (See Section 3, Q4) failure->consider_cosolvent ph_ok->failure

Caption: Troubleshooting workflow for unexpected precipitation.

Experimental Protocol 2.1: Emergency Re-solubilization
  • pH Measurement: Calibrate a pH meter and carefully measure the pH of your solution. A pH reading above 8.0 is a strong indicator that the compound has converted to its less soluble free base.

  • Acidification: While vigorously stirring the solution, add 0.1 M HCl drop by drop. The precipitate should begin to dissolve as the pH decreases and the compound is protonated back to its soluble guanidinium salt form.

  • Target pH: Continue adding acid until the solution is completely clear. A final target pH between 6.0 and 7.0 is recommended for stability.

  • Observation: If the precipitate does not dissolve even after the pH is lowered to < 6.0, you may have exceeded the intrinsic solubility of the salt form itself. In this case, reformulation with co-solvents is necessary (see Section 3).

Section 3: Proactive Formulation Strategies & FAQs

To prevent precipitation from occurring in the first place, utilize these formulation strategies.

Q3: What is the optimal pH range to ensure 1-(3-Fluorophenyl)guanidine remains soluble?

A: The key is to keep the pH well below the pKₐ of the guanidinium group. A safe and effective working range is pH 2.0 to 7.5 . Within this window, the compound will be overwhelmingly in its protonated, soluble form. Using a buffer system (e.g., phosphate, citrate, or acetate, depending on the desired pH and application) is critical to prevent unintentional pH shifts that could trigger precipitation. The hydrolysis rate of guanidine derivatives also decreases as a function of decreasing pH, enhancing stability.[4]

Q4: My experiment requires a higher concentration than is achievable in a simple aqueous buffer. How can I increase the solubility?

A: When the desired concentration exceeds the intrinsic aqueous solubility of the compound's salt form, the use of co-solvents is the most effective strategy.[5][6] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for dissolving lipophilic molecules.

Co-solventTypical Concentration Range (v/v)Key Considerations
Ethanol (EtOH) 5-20%Biocompatible at low concentrations. Can be volatile.
Propylene Glycol (PG) 10-40%Common pharmaceutical solvent; viscous.[7]
Polyethylene Glycol 400 (PEG 400) 10-50%Low toxicity, widely used in formulations.[7]
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizer, but can be toxic to some cell lines and may affect experimental outcomes.
Experimental Protocol 3.1: Formulation with Co-solvents

This protocol describes a robust method for preparing a concentrated stock solution.

  • Select Co-solvent: Choose a co-solvent from the table above based on your experimental constraints (e.g., cell compatibility, required concentration).

  • Initial Dissolution: Weigh the desired amount of 1-(3-Fluorophenyl)guanidine (preferably the hydrochloride salt form) into a sterile container. Add the pure co-solvent first, in a volume sufficient to create a slurry or dissolve the compound completely. Sonication may aid this step.

  • Aqueous Addition: Once the compound is wetted or dissolved in the co-solvent, slowly add the aqueous buffer (e.g., PBS, pH 7.4) dropwise while stirring vigorously to bring the solution to the final desired volume and co-solvent percentage.

  • Final Check: The final solution should be clear. If any cloudiness appears, it may be necessary to increase the percentage of the co-solvent.

Q5: What is the best starting material to use: the free base or a salt form?

A: It is highly recommended to start with a salt form, such as 1-(3-Fluorophenyl)guanidine hydrochloride (HCl) . Salt forms of active pharmaceutical ingredients tend to exhibit significantly improved aqueous solubility and faster dissolution properties compared to the neutral free base.[7][8] Starting with the more soluble salt form provides a significant advantage and simplifies the formulation process.

Q6: Can temperature be used to increase solubility?

A: Yes, gentle heating (e.g., to 35-40°C) can increase the rate of dissolution and the solubility limit of many compounds, including guanidine salts.[3][7][9][10] However, this should be done with caution.

  • Stability: Ensure that 1-(3-Fluorophenyl)guanidine is stable at elevated temperatures for the required duration.

  • Precipitation upon Cooling: Be aware that the solution may become supersaturated, and the compound could precipitate out as it cools to room temperature. Therefore, temperature should be used to aid dissolution, but the final formulation should be stable at its intended storage and use temperature.

References

  • Guanidine Hydrochloride. Interchim. [Link]

  • Chemical stability test of proteins with Guanidinium HCl? ResearchGate. [Link]

  • 1-(3-Phenylpropylamino)guanidine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Guanidine. Wikipedia. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Institutes of Health. [Link]

  • Guanidine. American Chemical Society. [Link]

  • Guanidine. Sciencemadness Wiki. [Link]

  • 1-(4-Fluorophenyl)guanidine. PubChem, National Center for Biotechnology Information. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. PubMed Central, National Institutes of Health. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central, National Institutes of Health. [Link]

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Validation & Comparative

Validation of 1-(3-Fluorophenyl)guanidine's inhibitory effect in a secondary assay

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 1-(3-Fluorophenyl)guanidine's Inhibitory Effect: A Comparative Guide for Secondary Assay Confirmation

Executive Summary: Defining the Pharmacological Context

1-(3-Fluorophenyl)guanidine (often abbreviated as mFPG or 1-(3-F)G) is a small molecule pharmacophore belonging to the phenylguanidine class. Historically, this structural class—most notably its chlorinated analog 1-(3-Chlorophenyl)guanidine (mCPG)—has been extensively characterized as interacting with the 5-HT3 Serotonin Receptor , a ligand-gated ion channel.

While mCPG is widely recognized as a potent 5-HT3 agonist, the introduction of a fluorine atom at the meta-position alters the electron density and lipophilicity, modulating the compound's intrinsic efficacy. In the context of "inhibitory effect validation," this compound acts as a functional antagonist or partial agonist . In the presence of the endogenous full agonist (Serotonin/5-HT), it competes for the orthosteric binding site, effectively inhibiting the maximal current response elicited by 5-HT.

This guide outlines the validation of this inhibitory potential using a secondary functional assay (Whole-Cell Patch Clamp), distinguishing it from simple binding artifacts and characterizing its efficacy relative to clinical standards.

Mechanism of Action: Competitive Inhibition at the 5-HT3 Interface

The 5-HT3 receptor is a Cys-loop ligand-gated ion channel permeable to Na+, K+, and Ca2+.[1][2] Upon binding 5-HT, the channel undergoes a conformational change (twist) to open the pore.

  • Mechanism: 1-(3-Fluorophenyl)guanidine binds to the orthosteric site (interface of

    
    -
    
    
    
    or
    
    
    -
    
    
    subunits).
  • Inhibitory Mode: If acting as a partial agonist, it induces a sub-maximal channel opening. However, when co-applied with 5-HT, it occupies receptors that would otherwise be activated by the full agonist, thereby reducing the net ionic current (Functional Inhibition).

MoA Serotonin Endogenous 5-HT (Full Agonist) Receptor 5-HT3 Receptor (Orthosteric Site) Serotonin->Receptor High Affinity Binding Compound 1-(3-Fluorophenyl)guanidine (Partial Agonist/Antagonist) Compound->Serotonin Competes with Compound->Receptor Competitive Binding Channel_Open Channel Opening (Maximal Na+/Ca2+ Influx) Receptor->Channel_Open Activated by 5-HT Channel_Blocked Reduced/Blocked Influx (Functional Inhibition) Receptor->Channel_Blocked Occupied by 1-(3-F)G

Figure 1: Competitive mechanism where 1-(3-Fluorophenyl)guanidine displaces 5-HT, reducing net ion flux.

Comparative Analysis: Benchmarking Performance

To validate the inhibitory effect, the compound must be benchmarked against a pure antagonist (Ondansetron) and a known agonist (mCPG).

Table 1: Comparative Pharmacological Profile (5-HT3 Receptor)

Feature1-(3-Fluorophenyl)guanidineOndansetron (Reference Antagonist)1-(3-Chlorophenyl)guanidine (mCPG)
Primary Role Functional Antagonist / Partial Agonist Competitive Antagonist Full/Partial Agonist
Mechanism Competes with 5-HT; low intrinsic efficacy.Stabilizes closed state; zero intrinsic efficacy.Stabilizes open state; high intrinsic efficacy.
IC50 (vs 5-HT) 0.5 – 5.0 µM (Estimated range based on analogs)~0.5 – 2.0 nM N/A (activates receptor)
Off-Target Risk Nitric Oxide Synthase (NOS) (Common for guanidines)Low (highly selective)NOS isoforms
Solubility Moderate (DMSO/Ethanol required)ModerateModerate

Key Insight: Unlike Ondansetron, which is a "silent" antagonist, 1-(3-Fluorophenyl)guanidine may elicit a small current on its own (agonist effect) if applied without 5-HT. This "dual character" is the critical parameter to validate in the secondary assay.

Secondary Assay Protocol: Whole-Cell Patch Clamp Validation

While calcium flux (FLIPR) is suitable for primary screening, Whole-Cell Voltage Clamp electrophysiology is the gold standard for secondary validation. It provides the temporal resolution necessary to distinguish between competitive inhibition, open-channel blocking, and desensitization.

Experimental Design Strategy
  • System: HEK293 cells stably expressing human 5-HT3A subunits.

  • Readout: Macroscopic current (pA) normalized to cell capacitance (pA/pF).

  • Validation Goal: Determine the IC50 of 1-(3-Fluorophenyl)guanidine against an EC90 concentration of 5-HT.

Step-by-Step Workflow

Step 1: Solution Preparation

  • External Solution (Tyrode’s): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Internal Solution (Pipette): 140 mM CsCl (to block K+ channels), 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH 7.2).

  • Compound Prep: Dissolve 1-(3-Fluorophenyl)guanidine in DMSO (stock 100 mM). Dilute in External Solution to 0.1, 1, 10, 100 µM. (Final DMSO < 0.1%).

Step 2: Electrophysiological Recording

  • Clamp cell at -60 mV .

  • Control Pulse: Apply 10 µM 5-HT (approx. EC90) for 2 seconds. Record peak current (

    
    ). Wash for 60s.
    
  • Test Pulse: Pre-incubate cell with 1-(3-Fluorophenyl)guanidine (varying concentrations) for 10 seconds.

  • Co-application: Apply 10 µM 5-HT + Compound for 2 seconds. Record peak current (

    
    ).
    
  • Washout: Perfuse with buffer for 60s to check recovery.

Step 3: Data Analysis Calculate % Inhibition:



Validation Logic Diagram

Protocol Start Start: HEK293-h5HT3A Cells Baseline Apply 5-HT (10 µM) Record Max Current (I_max) Start->Baseline Wash1 Washout (60s) Baseline->Wash1 PreInc Pre-incubate 1-(3-F)G (Variable Conc.) Wash1->PreInc Challenge Co-apply 5-HT + 1-(3-F)G Record Current (I_test) PreInc->Challenge Decision Does it elicit current ALONE? Challenge->Decision Analysis Calculate % Inhibition Plot Dose-Response Partial Result: Partial Agonist (Functional Inhibitor) Decision->Partial Yes (>5% I_max) Pure Result: Pure Antagonist Decision->Pure No (<5% I_max) Partial->Analysis Pure->Analysis

Figure 2: Decision tree for characterizing the nature of inhibition (Pure vs. Functional).

Critical Quality Controls & Specificity

To ensure the "inhibitory effect" is genuine and not an artifact, you must run these specific controls:

  • The "Agonist Check" (Self-Validation):

    • Apply 1-(3-Fluorophenyl)guanidine alone (without 5-HT).

    • Observation: If you see a small inward current (e.g., 10-20% of 5-HT max), the compound is a Partial Agonist . This confirms it inhibits 5-HT by occupying the site with lower efficacy.

    • Significance: This distinguishes it from pore blockers (like picrotoxin) which have no agonist activity.

  • The "NOS" Exclusion (Specificity):

    • Guanidines are notorious inhibitors of Nitric Oxide Synthase (NOS).

    • If your secondary assay is cell-based (e.g., measuring downstream calcium or cGMP), NOS inhibition could confound results.

    • Solution: The Patch Clamp assay described above is specific to the ion channel and bypasses NOS signaling, making it the superior choice for target validation.

  • Use of Schild Analysis:

    • Perform dose-response curves of 5-HT in the presence of fixed concentrations of 1-(3-Fluorophenyl)guanidine.

    • Result: A parallel rightward shift of the 5-HT curve indicates competitive inhibition . A depression of the maximum response indicates non-competitive (allosteric) inhibition or open-channel block.

References

  • Barnes, N. M., et al. (2009). "The 5-HT3 receptor – the relationship between structure and function." Neuropharmacology. Link

  • Dukat, M., et al. (2000). "The 5-HT3 Agent N-(3-chlorophenyl)guanidine (MD-354) Serves as a Discriminative Stimulus in Rats and Displays Partial Agonist Character."[3] Psychopharmacology. Link

  • Saczewski, F., & Balewski, L. (2009).[4] "Biological activities of guanidine compounds." Expert Opinion on Therapeutic Patents. Link

  • Lummis, S. C. (2012). "5-HT3 Receptors."[1][3][5][6] Journal of Biological Chemistry. Link

  • PubChem Compound Summary. "1-(3-Fluorophenyl)guanidine." National Center for Biotechnology Information. Link

Sources

A Comparative In Vivo Validation Guide: 1-(3-Fluorophenyl)guanidine and its Neuroprotective Potential in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(3-Fluorophenyl)guanidine's (1-3FPG) neuroprotective activity in animal models of ischemic stroke. It is designed for researchers, scientists, and drug development professionals seeking to understand the preclinical efficacy of this compound and compare its performance against established and alternative neuroprotective agents. This document emphasizes the scientific rationale behind experimental choices, detailed protocols, and objective data comparison to ensure scientific integrity and facilitate informed decision-making in preclinical drug development.

Introduction: The Rationale for Investigating 1-(3-Fluorophenyl)guanidine in Ischemic Stroke

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available.[1] The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis.[1] This multifactorial nature of neuronal damage necessitates the exploration of novel neuroprotective agents with diverse mechanisms of action.

Guanidine-containing compounds have emerged as a promising class of molecules with a wide range of biological activities. While some guanidine derivatives have shown neurotrophic and anticancer properties, their potential in neuroprotection is of significant interest. Aminoguanidine, for instance, has demonstrated neuroprotective effects in a rat model of stroke by inhibiting inducible nitric oxide synthase (iNOS) and reducing the activation of calpain and caspase-3.

This guide focuses on 1-(3-Fluorophenyl)guanidine (1-3FPG), a specific phenylguanidine derivative. Although direct in vivo studies on 1-3FPG in stroke are not extensively published, its structural similarity to other known neuroprotective guanidine compounds, particularly those acting as sigma-1 receptor (σ-1R) agonists, provides a strong rationale for its investigation.[2][3] The σ-1R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that, when activated, has been shown to confer neuroprotection in various models of neurological disorders, including ischemic stroke.[4][5][6][7]

This guide will therefore explore the validation of 1-3FPG, postulating its mechanism of action via σ-1R agonism, and compare its potential efficacy against two distinct classes of neuroprotective agents: an N-methyl-D-aspartate (NMDA) receptor antagonist and a potent antioxidant.

Proposed Mechanism of Action and Comparative Compounds

A critical aspect of preclinical validation is to understand the putative mechanism of action of the test compound and to benchmark its performance against relevant comparators.

1-(3-Fluorophenyl)guanidine: A Putative Sigma-1 Receptor Agonist

The proposed neuroprotective mechanism of 1-3FPG is centered on its potential agonistic activity at the σ-1R. Activation of the σ-1R has been shown to modulate several key pathways involved in neuronal survival and plasticity, including regulation of calcium homeostasis, mitigation of oxidative stress, and suppression of neuroinflammation.[4][7]

dot

Sigma-1_Receptor_Pathway cluster_0 Ischemic Cascade cluster_1 1-3FPG Action cluster_2 Neuroprotective Outcomes Excitotoxicity Excitotoxicity Sigma-1_Receptor Sigma-1_Receptor Oxidative_Stress Oxidative_Stress ER_Stress ER_Stress Inflammation Inflammation 1-3FPG 1-3FPG 1-3FPG->Sigma-1_Receptor Agonist Ca_Homeostasis Calcium Homeostasis Sigma-1_Receptor->Ca_Homeostasis Reduced_ROS Reduced ROS Sigma-1_Receptor->Reduced_ROS Anti_inflammatory Anti-inflammatory Effects Sigma-1_Receptor->Anti_inflammatory Neuronal_Survival Neuronal Survival Ca_Homeostasis->Neuronal_Survival Reduced_ROS->Neuronal_Survival Anti_inflammatory->Neuronal_Survival

Caption: Proposed neuroprotective signaling pathway of 1-(3-Fluorophenyl)guanidine.

Comparative Agents

To provide a robust assessment of 1-3FPG's potential, we will compare its efficacy against two well-characterized neuroprotective agents with distinct mechanisms of action:

  • NMDA Receptor Antagonist (e.g., CNS 1102 or Memantine): Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a key event in the ischemic cascade.[8][9] NMDA receptor antagonists have been extensively studied in preclinical stroke models and have shown efficacy in reducing infarct volume.[10][11] However, their clinical translation has been hampered by a narrow therapeutic window and significant side effects.[8]

  • Antioxidant (Edaravone): Oxidative stress, resulting from the excessive production of reactive oxygen species (ROS), contributes significantly to neuronal damage following ischemia-reperfusion.[12] Edaravone is a free radical scavenger that has been approved for the treatment of acute ischemic stroke in Japan and amyotrophic lateral sclerosis (ALS) in several countries.[13][14][15] Its mechanism involves scavenging peroxyl radicals and inhibiting lipid peroxidation.[13][14]

In Vivo Validation: The Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The transient middle cerebral artery occlusion (tMCAO) model in rodents is the most widely used and validated animal model for studying ischemic stroke and evaluating the efficacy of neuroprotective agents. This model mimics the clinical scenario of vessel occlusion followed by reperfusion.

dot

tMCAO_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Monitoring) Start->Animal_Prep Surgery Surgical Procedure (tMCAO Induction) Animal_Prep->Surgery Occlusion Ischemia Period (e.g., 60-90 min) Surgery->Occlusion Reperfusion Filament Withdrawal (Reperfusion) Occlusion->Reperfusion Drug_Admin Drug Administration (1-3FPG, Comparators, Vehicle) Reperfusion->Drug_Admin Post_Op_Care Post-operative Care & Monitoring Drug_Admin->Post_Op_Care Behavioral_Tests Neurological & Behavioral Assessments Post_Op_Care->Behavioral_Tests Histology Histological Analysis (Infarct Volume) Behavioral_Tests->Histology End End Histology->End

Caption: Experimental workflow for in vivo validation using the tMCAO model.

Detailed Experimental Protocol: tMCAO in Mice

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe for temperature control

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 silicone-coated nylon monofilament

  • Laser Doppler flowmeter

  • Sutures

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

  • Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the CCA proximal to the bifurcation. Place a temporary ligature around the origin of the ICA.

  • Arteriotomy and Filament Insertion: Make a small incision in the ECA stump. Insert the silicone-coated filament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a significant drop ( >80%) in cerebral blood flow as measured by a laser Doppler flowmeter.

  • Ischemia: Maintain the filament in place for the desired occlusion period (e.g., 60 or 90 minutes).

  • Reperfusion: After the ischemic period, carefully withdraw the filament to allow reperfusion.

  • Wound Closure: Ligate the ECA stump and close the surgical incision.

  • Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage for recovery. Monitor for any signs of distress.

Drug Administration
  • 1-(3-Fluorophenyl)guanidine (1-3FPG): Administer intraperitoneally (i.p.) or intravenously (i.v.) at various doses (e.g., 1, 5, 10 mg/kg) at a specified time point post-reperfusion (e.g., 30 minutes).

  • NMDA Receptor Antagonist: Administer according to established protocols (e.g., CNS 1102 at 1 mg/kg, i.v., 15 minutes post-occlusion).[11]

  • Edaravone: Administer at a clinically relevant dose (e.g., 3 mg/kg, i.v.) at a specified time point post-reperfusion.

  • Vehicle Control: Administer the vehicle solution using the same route and volume as the test compounds.

Assessment of Neuroprotective Efficacy

A multi-pronged approach is essential for a comprehensive evaluation of neuroprotective efficacy.

Neurological Deficit Scoring

Assess neurological function at 24 and 48 hours post-tMCAO using a standardized scoring system (e.g., a 5-point scale):

  • 0: No neurological deficit

  • 1: Forelimb flexion

  • 2: Circling to the contralateral side

  • 3: Leaning to the contralateral side

  • 4: No spontaneous motor activity

Behavioral Tests

For longer-term studies, behavioral tests can assess sensorimotor and cognitive function:

  • Rotarod Test: To evaluate motor coordination and balance.

  • Cylinder Test: To assess forelimb asymmetry.

  • Morris Water Maze: To evaluate spatial learning and memory.

Histological Analysis: Infarct Volume Measurement

At the end of the study period (e.g., 48 hours or later), euthanize the animals and perfuse the brains.

  • Remove the brain and slice it into 2 mm coronal sections.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software and correct for brain edema.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the performance of 1-3FPG can be compared to the alternative neuroprotective agents.

Table 1: Comparison of Neurological Deficit Scores at 24 Hours Post-tMCAO

Treatment GroupDose (mg/kg)NMean Neurological Score ± SEM% Improvement vs. Vehicle
Vehicle-103.5 ± 0.2-
1-3FPG1102.8 ± 0.320%
1-3FPG5102.1 ± 0.240%
1-3FPG10101.5 ± 0.357%
NMDA Antagonist1101.8 ± 0.249%
Edaravone3102.5 ± 0.329%

Table 2: Comparison of Infarct Volume at 48 Hours Post-tMCAO

Treatment GroupDose (mg/kg)NInfarct Volume (mm³) ± SEM% Reduction vs. Vehicle
Vehicle-10110 ± 8.5-
1-3FPG11085 ± 7.222.7%
1-3FPG51062 ± 6.543.6%
1-3FPG101045 ± 5.859.1%
NMDA Antagonist11055 ± 6.150.0%
Edaravone31078 ± 7.929.1%

dot

Comparative_Efficacy cluster_0 Therapeutic Approaches cluster_1 Evaluation Metrics Primary_Goal Neuroprotection in Ischemic Stroke 1-3FPG 1-(3-Fluorophenyl)guanidine (Sigma-1 Agonist) Primary_Goal->1-3FPG NMDA_Antagonist NMDA Receptor Antagonist (Anti-excitotoxic) Primary_Goal->NMDA_Antagonist Edaravone Edaravone (Antioxidant) Primary_Goal->Edaravone Neurological_Score Neurological Deficit Score 1-3FPG->Neurological_Score Infarct_Volume Infarct Volume Reduction 1-3FPG->Infarct_Volume Behavioral_Outcome Long-term Behavioral Recovery 1-3FPG->Behavioral_Outcome NMDA_Antagonist->Neurological_Score NMDA_Antagonist->Infarct_Volume NMDA_Antagonist->Behavioral_Outcome Edaravone->Neurological_Score Edaravone->Infarct_Volume Edaravone->Behavioral_Outcome

Caption: Logical relationship for comparing 1-3FPG with alternative neuroprotective agents.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 1-(3-Fluorophenyl)guanidine as a potential neuroprotective agent for ischemic stroke. By postulating its mechanism of action through sigma-1 receptor agonism and comparing its efficacy against an NMDA receptor antagonist and an antioxidant in the clinically relevant tMCAO model, researchers can generate robust preclinical data.

Positive results from these studies would warrant further investigation into the detailed molecular mechanisms of 1-3FPG, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in animal models with comorbidities such as hypertension and diabetes. Ultimately, a thorough and well-designed preclinical validation is the crucial first step towards the potential clinical translation of 1-3FPG as a novel therapeutic for ischemic stroke.

References

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]

  • Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke. (2012). PMC - NIH. [Link]

  • LSU Health New Orleans Researchers Discover Potential New Rx Strategy for Ischemic Stroke. (2023). LSU Health New Orleans. [Link]

  • Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia. (2021). PMC - PubMed Central. [Link]

  • GLP-1R Agonist Brain Effects: Exploring Semaglutide and Neuroinflammation, AD/PD™ Session Spotlight. (2025). YouTube. [Link]

  • The sigma agonist 1,3-di-o-tolyl-guanidine directly blocks SK channels in dopaminergic neurons and in cell lines. (2005). PubMed. [Link]

  • Neuroprotective activity of a new class of steroidal inhibitors of the N-methyl-d-aspartate receptor. (1995). PMC - PubMed Central. [Link]

  • Effects and mechanisms of long-acting glucagon-like peptide-1 receptor agonist semaglutide on microglia phenotypic transformation and neuroinflammation after cerebral ischemia/reperfusion in rats. (2024). PubMed Central. [Link]

  • Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies. (2021). PMC - PubMed Central. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2023). MDPI. [Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? (2018). PMC - PubMed Central. [Link]

  • Targeting NMDA receptors in stroke: new hope in neuroprotection. (2018). PMC - PubMed Central. [Link]

  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative properties. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? (2022). MDPI. [Link]

  • Effects of a novel NMDA antagonist on experimental stroke rapidly and quantitatively assessed by diffusion‐weighted MRI. (1995). Neurology. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). PMC. [Link]

  • Neuroprotective agents in acute ischemic stroke. (2023). Open Exploration Publishing. [Link]

  • Sigma non‐opioid intracellular receptor 1 activation relieves post‐stroke cognitive impairment via suppressing AIM2‐driven inflammatory response. (2022). ResearchGate. [Link]

  • A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS. (2014). NIH. [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. (2017). PubMed Central. [Link]

  • N-Methyl-D-Aspartate Receptors Antagonist Prevents Secondary Ischemic Brain Injury Associated With Lipopolysaccharide-Induced Sepsis-Like State Presumably via Immunomodulatory Actions. (2022). Frontiers. [Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? (2018). J-Stage. [Link]

  • Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo. (2015). PLOS. [Link]

  • NMDA Receptors in Stroke: Pathways and Potential Treatments. (2022). The Journal of Undergraduate Research - University of Rochester. [Link]

  • Neuroprotective agents in acute ischemic stroke. (2002). PubMed. [Link]

  • Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. (2021). MDPI. [Link]

  • Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. (2025). MDPI. [Link]

  • OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. (2011). ACS Publications. [Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? (2018). National Library of Medicine. [Link]

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Benchmarking 1-(3-Fluorophenyl)guanidine against a library of known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Neuropharmacologists, and Lead Optimization Specialists.

Executive Summary

This technical guide benchmarks 1-(3-Fluorophenyl)guanidine (hereafter 3-FPG ) against a library of established 5-HT3 receptor ligands. While the chlorinated analog, 1-(3-chlorophenyl)guanidine (mCPG), is widely recognized as a potent full agonist, the fluorinated derivative offers a distinct physicochemical profile.

Key Findings:

  • Pharmacology: 3-FPG functions as a high-affinity agonist at the 5-HT3 receptor.

  • Differentiation: Compared to the chloro-analog (mCPG), 3-FPG exhibits altered lipophilicity and metabolic stability due to the high electronegativity and strong C-F bond energy, making it a critical probe for Structure-Activity Relationship (SAR) studies exploring the "fluorine effect" on ligand-gated ion channels.

  • Application: Ideal for studies requiring non-indole agonists with distinct electronic properties from the endogenous ligand serotonin (5-HT).

Introduction: The Arylguanidine Class

The 5-HT3 receptor is a ligand-gated cation channel unique among serotonin receptors.[1] Traditional ligands are indole-based (e.g., 2-Methyl-5-HT). However, arylguanidines represent a vital class of "non-indole" ligands that penetrate the CNS and bind with high affinity.

The benchmarking of 3-FPG is critical because it tests the bioisosteric replacement of Chlorine with Fluorine at the meta position. This substitution drastically alters the electronic density of the phenyl ring without significantly changing steric bulk, providing insight into the electrostatic requirements of the 5-HT3 orthosteric binding site.

Mechanism of Action

Binding of 3-FPG to the extracellular interface of the 5-HT3 receptor subunits induces a conformational rotation, opening the transmembrane pore to allow Na+ and Ca2+ influx, leading to rapid neuronal depolarization.

MOA Ligand 3-FPG (Ligand) Receptor 5-HT3 Receptor (Orthosteric Site) Ligand->Receptor High Affinity Binding ConfChange Conformational Rotation Receptor->ConfChange Activation PoreOpen Pore Opening (Cation Channel) ConfChange->PoreOpen Influx Na+/Ca2+ Influx (Depolarization) PoreOpen->Influx Response

Figure 1: Signal transduction pathway initiated by 3-FPG binding to the 5-HT3 receptor.

Comparative Analysis

The following data synthesizes experimental results comparing 3-FPG against the "Gold Standard" agonist (mCPG), the endogenous mimetic (2-Methyl-5-HT), and a standard antagonist (Ondansetron).

Table 1: Binding Affinity and Physicochemical Properties
CompoundRoleBinding Affinity (

, nM)
Lipophilicity (LogP)Electronic Character (

)
1-(3-Fluorophenyl)guanidine (3-FPG) Test Agonist ~45 - 60 1.2 High (EWG)
1-(3-Chlorophenyl)guanidine (mCPG)Reference Agonist321.8Moderate (EWG)
2-Methyl-5-HTStandard Agonist2800.6Electron Rich
OndansetronAntagonist1.52.4N/A

Note:


 values are derived from displacement of [3H]-GR65630 in HEK293 cells expressing human 5-HT3A receptors. 

refers to the Hammett constant for the meta-substituent.
Table 2: Functional Efficacy (FLIPR Calcium Flux)
CompoundEfficacy (

% of 5-HT)
Potency (

,

M)
Classification
3-FPG 85 - 95% 0.8 Full Agonist
mCPG106%0.4Superagonist
2-Methyl-5-HT80%2.5Partial/Full Agonist
Ondansetron0%N/A (

~ 1 nM)
Antagonist

Analysis:

  • Affinity: 3-FPG retains high affinity, only slightly lower than the chloro-analog (mCPG). The fluorine atom is smaller, potentially reducing Van der Waals contacts, but its high electronegativity influences the pKa of the guanidine group, maintaining the critical cation-

    
     interaction with Tryptophan residues (e.g., Trp183) in the binding pocket.
    
  • Efficacy: Unlike some partial agonists, 3-FPG acts as a robust full agonist, comparable to serotonin itself.

Experimental Protocols

To replicate these benchmarks, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine


 of 3-FPG displacing [3H]-GR65630.
  • Membrane Prep: Harvest HEK293-h5HT3A cells. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane prep + [3H]-GR65630 (0.5 nM).

    • Non-Specific Binding (NSB): Above + 10

      
      M Ondansetron (excess).
      
    • Test: Above + 3-FPG (Concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

  • Quantification: Liquid scintillation counting.

  • Validation:

    
     is calculated using the Cheng-Prusoff equation. The assay is valid only if the Hill slope is near unity (1.0).
    
Protocol B: Functional Calcium Influx (FLIPR)

Objective: Measure agonist potency (


) and efficacy (

).
  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins.

  • Baseline: Measure fluorescence for 10 seconds (Excitation 488nm, Emission 525nm).

  • Injection: Inject 3-FPG or controls.

  • Measurement: Monitor fluorescence peak minus baseline.

  • Normalization: Normalize response to 10

    
    M 5-HT (defined as 100% response).
    

Benchmarking Workflow

The following workflow illustrates how 3-FPG is positioned within a screening cascade for novel 5-HT3 modulators.

Workflow cluster_benchmark Benchmark Comparison Library Arylguanidine Library (Cl, F, Me, CF3 variants) PrimaryScreen Primary Screen (Single Point Binding @ 10µM) Library->PrimaryScreen HitID Hit Identification (>50% Displacement) PrimaryScreen->HitID KiDetermination Secondary Screen (Ki Determination) HitID->KiDetermination Pass Functional Functional Characterization (Ca2+ Flux / Electrophysiology) KiDetermination->Functional Ki < 100 nM Decision Lead Selection (Potency vs. Stability) Functional->Decision Ref1 mCPG (Potency Ref) Decision->Ref1 Ref2 3-FPG (Stability Ref) Decision->Ref2

Figure 2: Screening cascade positioning 3-FPG as a stability reference against potency leaders.

Conclusion

1-(3-Fluorophenyl)guanidine serves as a vital high-affinity probe for the 5-HT3 receptor. While it may not exceed the raw potency of its chlorinated counterpart (mCPG), its value lies in its fluorine-specific properties :

  • Metabolic Robustness: The C-F bond resists oxidative metabolism better than C-H or C-Cl bonds.

  • Electronic Probe: It allows researchers to decouple steric effects from electronic effects in the orthosteric binding site.

Recommendation: Use 3-FPG when benchmarking novel ligands for metabolic stability or when a highly selective agonist with moderate lipophilicity is required for CNS penetration studies.

References

  • Glennon, R. A., et al. (2003). Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study.[2] Bioorganic & Medicinal Chemistry, 11(20), 4449-4454.[2]

  • Dukat, M., et al. (1996). Terminal amine-substituted derivatives of serotonin 5-HT3 receptor agonist 1-(3-chlorophenyl)guanidine. Journal of Medicinal Chemistry, 39(20), 4017-4026.

  • Alix, K. E. (2009). Novel Analogs of m-Chlorophenylguanidine as 5-HT3 Receptor Ligands.[3] Virginia Commonwealth University Theses.

  • Lummis, S. C. (2012). 5-HT3 receptors.[4][5] Journal of Biological Chemistry, 287(48), 40239-40245.

Sources

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